4-Azido-1-bromo-2-methylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azido-1-bromo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHGKEZJSHVXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Azido-1-bromo-2-methylbenzene: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals
Introduction: 4-Azido-1-bromo-2-methylbenzene is a substituted aromatic compound of significant interest to researchers and scientists in the fields of organic synthesis and medicinal chemistry. Its unique combination of an azide and a bromo functional group on a toluene scaffold makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications, particularly in the realm of drug development.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1097885-39-6 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the azidation of the corresponding aryl bromide, 1,4-dibromo-2-methylbenzene, or via the diazotization of 4-bromo-2-methylaniline followed by azide substitution. A common and effective method involves a copper-catalyzed reaction between the aryl bromide and sodium azide.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
4-bromo-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI) (catalyst)
-
L-proline (ligand)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization of 4-bromo-2-methylaniline:
-
Dissolve 4-bromo-2-methylaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azide Substitution:
-
In a separate flask, prepare a solution of sodium azide in water.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution, while maintaining the temperature at 0-5 °C. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is dictated by its two key functional groups: the azide and the bromo substituent.
Azide Group Reactivity: The azide group is a versatile functional handle, most notably for its participation in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. This allows for the efficient and specific conjugation of the molecule to other molecules containing an alkyne group, forming a stable triazole linkage. This is a powerful tool in drug discovery for creating libraries of compounds, bioconjugation, and in the development of activity-based probes.
Bromo Group Reactivity: The bromo group on the aromatic ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies in drug development.
Figure 2: Reactivity and potential applications.
Applications in Drug Development:
-
Scaffold for Combinatorial Chemistry: Due to its orthogonal reactivity, this compound can be used as a starting point to generate large libraries of diverse compounds for high-throughput screening.
-
Bioorthogonal Chemistry: The azide group allows for the labeling of biomolecules in complex biological systems without interfering with native biochemical processes. This is invaluable for studying drug-target interactions and for the development of diagnostic tools.
-
Linker Chemistry: This molecule can serve as a linker to connect different molecular entities, such as a targeting moiety and a therapeutic agent, in the design of targeted drug delivery systems.
Safety and Handling
Aryl azides are potentially explosive and should be handled with care. They can be sensitive to heat, shock, and friction. It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood. Avoid heating the compound to high temperatures, especially in a concentrated form. Reactions involving azides should be conducted behind a safety shield.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory setting.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Azido-1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Azido-1-bromo-2-methylbenzene, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific compound, this guide outlines a robust synthetic pathway starting from commercially available precursors, based on well-established chemical transformations. Detailed experimental protocols for the synthesis of the key intermediate, 4-bromo-2-methylaniline, and its subsequent conversion to the target azide are provided. Furthermore, this document presents a thorough characterization profile, including predicted physical and spectroscopic data, to aid in the identification and quality assessment of this compound. Safety precautions, particularly concerning the use of sodium azide, are also highlighted.
Introduction
Aromatic azides are versatile functional groups in organic synthesis, serving as precursors to a wide array of nitrogen-containing compounds, including amines, triazoles (via "click" chemistry), and various heterocyclic systems. The presence of a bromine atom and a methyl group on the benzene ring of this compound offers multiple points for further chemical modification, making it an attractive scaffold for the synthesis of novel pharmaceutical agents and molecular probes. The synthetic route detailed herein involves the bromination of 2-methylaniline, followed by diazotization of the resulting 4-bromo-2-methylaniline and subsequent substitution with an azide moiety.
Synthesis Pathway
The synthesis of this compound is proposed as a two-step process starting from 2-methylaniline. The first step involves the regioselective bromination of 2-methylaniline to yield 4-bromo-2-methylaniline. The second step is the conversion of the amino group of 4-bromo-2-methylaniline into an azide group via a diazotization reaction followed by treatment with sodium azide.
Experimental Protocols
Synthesis of 4-Bromo-2-methylaniline (Intermediate)
This procedure is adapted from established methods for the bromination of anilines.
Materials:
-
2-Methylaniline (o-toluidine)
-
Glacial Acetic Acid
-
Bromine
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, dissolve 2-methylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product into diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-bromo-2-methylaniline, which can be further purified by recrystallization or column chromatography.
Synthesis of this compound (Target Compound)
This protocol is a general procedure for the conversion of an aromatic amine to an aryl azide.[1][2]
Materials:
-
4-Bromo-2-methylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane or Diethyl Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: In a fume hood, suspend 4-bromo-2-methylaniline in a mixture of concentrated hydrochloric acid and water in a beaker. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue).
-
Azidation: In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides.[3] Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrazoic acid gas. Do not use metal spatulas. Decompose any residual sodium azide with nitrous acid.
Characterization Data
As no direct experimental data for this compound is readily available, the following tables summarize the known data for the precursor, 4-bromo-2-methylaniline, and predicted data for the final product based on analogous compounds like azidobenzene.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | Light yellow crystalline powder | 57-59[4] | 240[4] |
| This compound | C₇H₆BrN₃ | 212.05 | (Predicted) Pale yellow solid or oil | (Predicted) N/A | (Predicted) N/A |
Spectroscopic Data
Table 2.1: ¹H NMR Data (Predicted for this compound in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~2.3 | s | 3H | -CH₃ |
Table 2.2: ¹³C NMR Data (Predicted for this compound in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-N₃ |
| ~135 | C-Br |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~120 | Ar-C |
| ~118 | Ar-C |
| ~17 | -CH₃ |
Table 2.3: IR Spectroscopy Data
| Compound | Key Peaks (cm⁻¹) | Functional Group |
| 4-Bromo-2-methylaniline | 3400-3200 (two bands), 1620, 810 | N-H stretch, N-H bend, C-Br stretch |
| This compound | ~2100 (strong, sharp), 3100-3000, 1600, 1500, ~820 | N₃ asymmetric stretch, Aromatic C-H stretch, C=C stretch, C-Br stretch |
Table 2.4: Mass Spectrometry Data
| Compound | Ionization Mode | Predicted m/z |
| This compound | EI | 211/213 (M⁺), 183/185 ([M-N₂]⁺) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this valuable chemical intermediate. The provided characterization data, although predictive, offers a solid basis for the identification and quality control of the synthesized compound. The versatility of the title compound, with its multiple functional groups, positions it as a promising candidate for the development of novel molecules in the pharmaceutical and materials science fields. Strict adherence to safety protocols, especially when handling sodium azide, is paramount throughout the synthetic process.
References
An In-depth Technical Guide to 4-Azido-1-bromo-2-methylbenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Azido-1-bromo-2-methylbenzene (CAS Number: 1097885-39-6), a versatile small molecule scaffold with significant potential in chemical biology and drug discovery. While specific experimental data for this compound is not extensively published, this document extrapolates from well-established chemical principles and analogous compounds to present its probable synthesis, physicochemical properties, and key applications. The guide focuses on its utility as a photoaffinity labeling probe and a building block in click chemistry, providing detailed theoretical frameworks and generalized experimental protocols.
Introduction
This compound is a substituted aromatic compound featuring three key functional groups: an azide, a bromine atom, and a methyl group. This unique combination of moieties makes it a valuable tool for researchers. The azide group serves as a versatile handle for bioorthogonal reactions, most notably in photoaffinity labeling and azide-alkyne cycloadditions (click chemistry). The bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the attachment of more complex molecular fragments. The methyl group influences the molecule's steric and electronic properties. This guide will delve into the core aspects of this compound, from its synthesis to its potential applications in elucidating biological interactions and constructing novel molecular architectures.
Physicochemical Properties
While experimentally determined data for this compound is scarce in publicly available literature, its properties can be estimated based on its structure. Commercial suppliers list a minimum purity of 95% for this compound.[1]
| Property | Value | Source |
| CAS Number | 1097885-39-6 | [1][2] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, DCM, THF, Ethyl Acetate) | Inferred |
Synthesis
The most probable synthetic route to this compound is a two-step process starting from the commercially available 4-bromo-2-methylaniline. This involves a diazotization reaction followed by azidation.
Synthesis of the Precursor: 4-Bromo-2-methylaniline
The starting material, 4-bromo-2-methylaniline, is readily available from commercial suppliers. Its synthesis is well-documented and typically involves the bromination of 2-methylaniline (o-toluidine).[3]
Table 1: Spectroscopic Data for 4-Bromo-2-methylaniline
| Technique | Data |
| ¹H NMR | Spectral data available in public databases.[4][5] |
| ¹³C NMR | Spectral data available in public databases.[4] |
| IR | Spectral data available in public databases.[4][6] |
| Mass Spec | Spectral data available in public databases.[4] |
Proposed Synthesis of this compound
The following is a generalized, yet chemically sound, protocol for the synthesis of the title compound. Note: This procedure is based on established methods for the synthesis of aryl azides and should be performed with appropriate safety precautions, as diazonium salts can be explosive and azides are potentially hazardous.
Step 1: Diazotization of 4-Bromo-2-methylaniline
Aromatic primary amines react with nitrous acid at low temperatures to form diazonium salts.[7]
-
Materials: 4-bromo-2-methylaniline, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), water, ice.
-
Procedure:
-
Dissolve 4-bromo-2-methylaniline in an aqueous solution of hydrochloric acid, cooling the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the 4-bromo-2-methylbenzenediazonium chloride solution.
-
Step 2: Azidation of the Diazonium Salt
The diazonium salt is then reacted with a source of azide ions, typically sodium azide, to yield the aryl azide.
-
Materials: 4-bromo-2-methylbenzenediazonium chloride solution (from Step 1), sodium azide (NaN₃), water, organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Procedure:
-
Prepare a solution of sodium azide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be kept low to control the reaction.
-
Nitrogen gas will be evolved as the azide group displaces the diazonium group.
-
After the addition is complete, allow the reaction to stir for a period to ensure completion.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product may be purified by column chromatography on silica gel.
-
Applications in Drug Discovery and Chemical Biology
Aryl azides are powerful tools in chemical biology and drug discovery, primarily due to their ability to participate in photoaffinity labeling and click chemistry.
Photoaffinity Labeling
Photoaffinity labeling is a technique used to identify the binding partners of a small molecule or to map the binding site of a ligand on a protein. Aryl azides are excellent photo-crosslinkers for this purpose.[8]
Principle: Upon irradiation with UV light, the aryl azide group in this compound would be activated to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues in a protein binding pocket.
Experimental Workflow:
-
Probe Synthesis: this compound can be incorporated into a larger molecule (a "probe") that has affinity for a specific biological target. The bromine atom can be used as a handle for this elaboration, for example, through a Suzuki or Sonogashira coupling reaction to attach a known pharmacophore.
-
Incubation: The probe is incubated with a biological sample, such as a cell lysate or purified protein, to allow it to bind to its target.
-
UV Irradiation: The sample is then irradiated with UV light (typically around 254-365 nm, depending on the specific aryl azide) to activate the azide group.
-
Covalent Crosslinking: The generated nitrene reacts with amino acids in the binding site of the target protein, forming a stable covalent bond.
-
Target Identification/Analysis: The covalently labeled protein can then be identified using various techniques, such as mass spectrometry, to pinpoint the binding partner and potentially the specific site of interaction.
Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, efficient, and bioorthogonal. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Principle: The azide group of this compound can react with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly specific and can be performed in complex biological media.
Experimental Workflow:
-
Functionalization: One biological molecule of interest is functionalized with an alkyne, and the other with an azide. This compound can be used to introduce the azide moiety.
-
Reaction: The two components are mixed in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate).
-
Ligation: The azide and alkyne "click" together to form a triazole-linked conjugate.
This powerful ligation strategy can be used for:
-
Bioconjugation: Linking biomolecules such as proteins, nucleic acids, and carbohydrates.
-
Drug Development: Assembling complex drug candidates from smaller building blocks.
-
Materials Science: Creating novel polymers and functionalized surfaces.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aryl azides and brominated aromatic compounds should be followed.
-
Azide Hazard: Organic azides can be energetic and potentially explosive, especially upon heating or shock. Handle with care and avoid exposure to heat, friction, and impact.
-
Toxicity: The toxicological properties have likely not been fully investigated. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area, away from heat and light.
Conclusion
This compound represents a valuable, albeit under-characterized, chemical tool for researchers in drug discovery and chemical biology. Its synthetic accessibility from common starting materials and the versatile reactivity of its azide and bromide functional groups make it a promising scaffold for the development of photoaffinity probes and for use in click chemistry applications. This guide provides a foundational understanding of its synthesis and potential uses, encouraging further investigation into the specific properties and applications of this intriguing molecule. Researchers are advised to use the provided protocols as a guide and to perform appropriate optimization and characterization for their specific needs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:1097885-39-6 | Chemsrc [chemsrc.com]
- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 4. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR [m.chemicalbook.com]
- 6. 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Azido-1-bromo-2-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a general synthetic protocol for 4-Azido-1-bromo-2-methylbenzene (CAS: 1097885-39-6). Due to the limited availability of direct experimental data for this specific compound, the information presented herein is based on the analysis of structurally analogous compounds and established principles of spectroscopy and organic synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar compounds, including substituted bromotoluenes and aryl azides.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.4 | d | ~2.0 | H-3 |
| ~7.2 | dd | ~8.5, 2.0 | H-5 |
| ~7.0 | d | ~8.5 | H-6 |
| ~2.4 | s | - | -CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-4 (ipso-N₃) |
| ~135 | C-2 (ipso-CH₃) |
| ~133 | C-6 |
| ~131 | C-5 |
| ~120 | C-3 |
| ~118 | C-1 (ipso-Br) |
| ~20 | -CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2110 | Strong | Asymmetric N₃ stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Symmetric N₃ stretch |
| ~820 | Strong | C-H out-of-plane bend |
| ~680 | Medium | C-Br stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 211/213 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 183/185 | Medium | [M - N₂]⁺ |
| 104 | Medium | [M - N₂ - Br]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
Synthesis of this compound
This procedure is based on the diazotization of the corresponding aniline followed by azidation.
Materials:
-
4-Bromo-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromo-2-methylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to stir for an additional hour at 0-5 °C and then let it warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
NMR Spectroscopy
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, either via a direct insertion probe or after separation by gas chromatography (GC-MS).
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
The electron energy is typically set to 70 eV.
Workflow Visualization
The following diagram illustrates the overall workflow from the synthesis of this compound to its spectroscopic characterization.
Caption: Synthesis and Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the Physical Properties of 4-Azido-1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the physical properties, specifically the melting and boiling points, of the compound 4-Azido-1-bromo-2-methylbenzene. Despite a comprehensive search of available scientific literature and chemical supplier databases, specific experimental values for the melting and boiling points of this compound are not publicly available at this time. This document, therefore, provides data on structurally related compounds to offer a comparative context for professionals in the fields of research, science, and drug development. Furthermore, it outlines the standard experimental protocols for determining these critical physical properties.
Comparative Physical Property Data
To provide a frame of reference, the following table summarizes the melting and boiling points of structurally similar compounds. These include isomers of bromotoluene and the related compound, 1-azido-4-bromobenzene. These data can be useful in estimating the expected physical properties of this compound.
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |
| This compound | Data Not Available | Data Not Available | |
| 1-Bromo-2-methylbenzene (o-Bromotoluene) | -27.8 | 181.7 | |
| 1-Bromo-3-methylbenzene (m-Bromotoluene) | -39.8 | 183.7 | |
| 1-Bromo-4-methylbenzene (p-Bromotoluene) | 28.5 | 184.5 | |
| 1-Azido-4-bromobenzene | 20 | 105 @ 10 mmHg; 69 @ 2 mmHg[1] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for the experimental determination of melting and boiling points for organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range (0.5-1.0°C).[2] The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]
-
Sample of the organic compound
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline organic compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 1-2 mm in height.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[2]
-
Heating: The apparatus is heated slowly and steadily.[2] A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise determination (a heating rate of about 1-2°C per minute) as the expected melting point is approached.[2]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[5]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] This physical property is sensitive to changes in pressure.[6]
Apparatus:
Procedure:
-
Sample Preparation: A small amount of the liquid organic compound is placed in a small test tube.[9]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid in the test tube, with the open end submerged.[7]
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then placed in a heating bath.[9]
-
Heating and Observation: The heating bath is heated gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6]
-
Temperature Recording: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]
Visualizations
The following diagrams illustrate the logical workflow for determining the physical properties of a chemical compound and a more detailed experimental workflow for melting point determination.
Caption: Logical workflow for physical property determination.
Caption: Experimental workflow for melting point determination.
References
- 1. Benzene, 1-azido-4-bromo- [webbook.nist.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
Navigating the Synthesis and Application of 4-Azido-1-bromo-2-methylbenzene: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of unique chemical moieties is paramount to advancing novel therapeutics. 4-Azido-1-bromo-2-methylbenzene, a halogenated aryl azide, presents a compelling scaffold for such innovation. While direct commercial availability of this specific compound is limited, this guide provides a comprehensive overview of its potential synthesis, inferred applications in drug discovery, and the necessary experimental considerations.
This technical document delves into the synthetic accessibility of this compound from commercially available precursors. It further explores its prospective roles in modern drug development paradigms, including photoaffinity labeling and bioorthogonal chemistry, drawing upon the well-established reactivity of the aryl azide functional group. Detailed safety protocols for handling organic azides are also provided to ensure safe laboratory practices.
Commercial Availability and Precursors
Direct commercial suppliers for this compound (CAS No. 1097885-39-6) are not readily identifiable, suggesting it is a specialty chemical that may require custom synthesis. However, a related isomer, 4-Azido-2-bromo-1-methylbenzene (CAS No. 854739-67-6), has been listed by suppliers, which may be a point of interest for researchers exploring similar structures.
For the synthesis of the target compound, several key precursors are commercially available. The following table summarizes suppliers for potential starting materials.
| Starting Material | Supplier(s) | Purity | Quantity |
| 4-Bromo-2-nitrotoluene | Fisher Scientific[1], Biosynth[2], Chem-Impex[3], TCI America[4] | ≥98% | 5g and larger |
| 2-Bromo-5-aminotoluene | Pharmaffiliates | Not specified | Not specified |
| 2-Bromo-5-fluorotoluene | Thermo Scientific Chemicals[5], Chem-Impex[6] | ≥98% | 100g |
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves a two-step process starting from a suitable aniline precursor, such as 4-bromo-2-methylaniline. This common method for synthesizing aryl azides proceeds via diazotization followed by substitution with an azide salt.[7][8]
Experimental Protocol: Diazotization and Azidation of an Aryl Amine (General Procedure)
This protocol is a general representation and would require optimization for the specific substrate.
-
Diazotization:
-
Dissolve the starting aniline (e.g., 4-bromo-2-methylaniline) in a dilute mineral acid (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) dissolved in water, maintaining the low temperature.
-
Stir the reaction mixture at 0-5 °C for a specified time to ensure complete formation of the diazonium salt.
-
-
Azide Substitution:
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at low temperature and then warm to room temperature until nitrogen evolution ceases.
-
The crude aryl azide product can then be isolated by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer should be washed, dried, and the solvent removed under reduced pressure.
-
Note: Organic azides can be explosive and should be handled with extreme caution.[9][10][11][12] Purification should ideally be limited to extraction and precipitation, avoiding distillation.[10][12]
Applications in Drug Discovery and Chemical Biology
The aryl azide moiety is a versatile functional group in drug discovery, primarily utilized for photocrosslinking and bioorthogonal chemistry.[13][14][15][16]
Photoaffinity Labeling
Aryl azides can be activated by UV light to form highly reactive nitrene intermediates.[17][18] This property allows them to be incorporated into drug candidates to serve as photoaffinity labeling probes. These probes can be used to identify the biological targets of a drug by covalently crosslinking to the target protein upon photoactivation.[19][20][21][22]
Bioorthogonal Chemistry
The azide group is a key player in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[13]
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, forming a stable amide bond.[23][24][25][26][27] It is a powerful tool for bioconjugation.[25][26]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction between an azide and a terminal alkyne forms a stable triazole linkage.[28][29][30][31][32] It is widely used for labeling and modifying biomolecules.[29][30]
Safety Considerations for Handling Organic Azides
Organic azides are energetic compounds and must be handled with appropriate safety precautions.
-
Potential for Explosion: Low molecular weight organic azides can be shock-sensitive and may decompose explosively upon heating, friction, or exposure to light.[9][10]
-
Safe Handling Practices:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[33]
-
Use a blast shield for reactions involving azides.[33]
-
Avoid using metal spatulas to handle azides, as this can lead to the formation of highly sensitive metal azides.[9]
-
Do not use halogenated solvents like dichloromethane or chloroform with azides, as this can form explosive di- and tri-azidomethane.[9][10][12]
-
Store organic azides in a cool, dark place, away from heat and light.[9][10][11][12]
-
Azide-containing waste should be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[9][10]
-
References
- 1. 4-Bromo-2-nitrotoluene, 99% | Fisher Scientific [fishersci.ca]
- 2. 4-Bromo-2-nitrotoluene | 60956-26-5 | FB02085 | Biosynth [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Bromo-2-nitrotoluene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 2-Bromo-5-fluorotoluene, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. ucd.ie [ucd.ie]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Staudinger Ligation [sigmaaldrich.com]
- 24. scribd.com [scribd.com]
- 25. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 26. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 27. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 28. jenabioscience.com [jenabioscience.com]
- 29. broadpharm.com [broadpharm.com]
- 30. Protocols [baseclick.eu]
- 31. m.youtube.com [m.youtube.com]
- 32. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Guide: Purity and Quality Specifications for 4-Azido-1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for 4-Azido-1-bromo-2-methylbenzene, a key intermediate in pharmaceutical synthesis. This document outlines typical quality attributes, analytical methodologies for characterization and impurity profiling, and a standard quality control workflow.
Core Quality Attributes
The quality of this compound is critical for its successful application in multi-step syntheses, ensuring the purity and safety of the final active pharmaceutical ingredient (API). The following table summarizes the key quality specifications for this intermediate.
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | Off-white to light yellow solid or crystalline powder | Conforms | Visual Inspection |
| Identity | Conforms to the structure of this compound | Conforms | ¹H NMR, ¹³C NMR, FT-IR |
| Purity (by HPLC) | ≥ 98.0% | 98.5% - 99.5% | High-Performance Liquid Chromatography (HPLC) |
| Purity (by GC) | ≥ 98.0% | 98.5% - 99.5% | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | < 0.2% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Conforms | Headspace GC-MS |
| Related Substances | Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.5% | Individual Impurity: < 0.3% Total Impurities: < 1.0% | HPLC, GC-MS |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Analytical Methodologies
Accurate and precise analytical methods are essential for the quality control of this compound. The following sections detail the experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Principle: HPLC is used to separate, identify, and quantify each component in a mixture. It is a primary method for determining the purity of this compound and for detecting and quantifying any process-related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
Principle: GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. This method is crucial for analyzing residual solvents and potential by-products from the synthesis.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a Mass Selective Detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Injection Mode: Split (split ratio 50:1).
-
Sample Preparation (for residual solvents): Headspace analysis is typically employed. Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. ¹H and ¹³C NMR are used to confirm the identity and structural integrity of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Expected Chemical Shifts (in CDCl₃):
-
Aromatic protons: δ 7.0-7.5 ppm
-
Methyl protons: δ ~2.4 ppm
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (in CDCl₃):
-
Aromatic carbons: δ 110-140 ppm
-
Carbon bearing bromine: δ ~115 ppm
-
Carbon bearing azide: δ ~140 ppm
-
Methyl carbon: δ ~20 ppm
-
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Principle: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Key Expected Absorptions:
-
Azide (N₃) stretch: Strong, sharp peak around 2100-2150 cm⁻¹
-
C-Br stretch: 500-600 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aromatic C=C stretch: ~1450-1600 cm⁻¹
-
Quality Control Workflow
A robust quality control workflow ensures that each batch of this compound meets the required specifications before being released for use in further manufacturing steps. The following diagram illustrates a typical QC workflow.
Caption: Quality Control Workflow for this compound.
Synthesis and Potential Impurities
The most common synthetic route to this compound involves the diazotization of 4-bromo-2-methylaniline followed by reaction with an azide source, such as sodium azide.[1] Potential impurities can arise from starting materials, side reactions, or incomplete reactions.
Potential Impurities:
-
Starting Material: Unreacted 4-bromo-2-methylaniline.
-
Isomeric Impurities: Positional isomers of the starting material or the final product.
-
By-products: Phenolic compounds formed from the reaction of the diazonium salt with water.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The following diagram illustrates the general synthetic pathway.
Caption: General Synthesis Pathway for this compound.
This technical guide provides a framework for the quality assessment of this compound. It is recommended that users validate these methods for their specific applications and establish in-house specifications based on their process and the requirements of the subsequent synthetic steps.
References
A Comprehensive Technical Guide to the Safe Handling of 4-Azido-1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azido-1-bromo-2-methylbenzene (CAS No: 1097885-39-6) is an aromatic organic azide compound. Organic azides are highly versatile functional groups in chemical synthesis, notably in "click chemistry" and for the introduction of nitrogen-containing moieties in drug development. However, their utility is matched by significant potential hazards. Azides are energetic materials and can be sensitive to heat, shock, friction, and light, posing a risk of violent decomposition.[1][2] Furthermore, the azide ion exhibits toxicity comparable to cyanide.[2][3]
This guide provides a detailed overview of the known properties, safety precautions, and handling procedures for this compound. Due to the limited availability of specific safety data for this exact compound, this document draws heavily on established best practices for handling organic azides. Researchers must exercise extreme caution and consult general safety literature on organic azides before commencing any work.[4]
Physicochemical and Safety Data
Quantitative safety and toxicity data for this compound are not extensively documented. The information below is compiled from available chemical vendor data and general principles for organic azides.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1097885-39-6 | [5] |
| Molecular Formula | C₇H₆BrN₃ | Inferred |
| Molecular Weight | 212.05 g/mol | Inferred |
| Stability Assessment | ||
| Carbon-to-Nitrogen Ratio | C/N Ratio = 7 / 3 ≈ 2.33 | Calculated |
| Rule of Six | 7 carbons per azide group | Calculated |
| Known Hazards | Potentially explosive, toxic | [1][2] |
| Primary Safety Concerns | Shock, friction, heat sensitivity; toxicity | [1][3] |
Note on Stability:
-
Carbon-to-Nitrogen (C/N) Ratio : The C/N ratio for this compound is approximately 2.33. Organic azides with a C/N ratio less than 3 should not be stored in pure form and, if necessary, should be kept as solutions (≤1M) at low temperatures.[1][3]
-
Rule of Six : This rule suggests there should be at least six carbon atoms per energetic functional group (like an azide) to provide sufficient dilution for stability.[1] While this compound meets the minimum threshold, its aromatic nature can influence stability, and caution remains paramount.[6]
Hazard Identification and General Precautions
All organic azides are considered potentially explosive and must be handled with appropriate care.[2]
-
Explosion Hazard : Organic azides can decompose violently when subjected to external energy such as heat, light, pressure, friction, or shock.[1][2] Purification by distillation or sublimation is strictly prohibited.[2][3]
-
Toxicity : The azide ion has a toxicity profile similar to that of cyanide.[3] Appropriate personal protective equipment (PPE), including gloves, must be used when handling any azide-containing substance.[2]
-
Formation of Hydrazoic Acid : Contact between azides and acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][4] All waste streams must be managed to prevent mixing with acids.[2]
-
Formation of Unstable Metal Azides : Azides can react with heavy metals (e.g., copper, lead, brass) to form highly shock-sensitive and explosive metal azides.[1][3] The use of metal spatulas or equipment with metal parts that can contact the azide should be strictly avoided.[1][6]
-
Reaction with Halogenated Solvents : Never use chlorinated solvents like dichloromethane or chloroform as reaction media. These can react with azides to form extremely unstable di- and tri-azidomethane.[1][3][4]
Safe Handling and Experimental Workflow
A systematic approach is mandatory when working with this compound. The following workflow outlines the critical stages and necessary precautions.
Caption: Logical workflow for the safe handling of organic azides.
Detailed Handling Protocols
4.1.1 Preparation and Risk Assessment
-
Review Literature : Before starting, thoroughly review the Safety Data Sheets for all reactants and general literature on the safe handling of organic azides.[2][4]
-
Scale Limitation : Plan the experiment on the smallest possible scale. Do not scale up without a thorough safety review.[6]
-
Engineering Controls : Ensure a certified chemical fume hood is used for all manipulations.[6] A blast shield should be placed between the experiment and the user.[6]
4.1.2 Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or glasses at all times.[6]
-
Hand Protection : Select appropriate chemical-resistant gloves.[2]
-
Body Protection : A lab coat is mandatory. For reactions with a higher perceived risk, a flame-retardant lab coat and a face shield are recommended.[6]
4.1.3 Handling and Reaction Setup
-
Dispensing : Use plastic or glass spatulas for weighing and transferring the solid compound. NEVER use metal spatulas .[1][6]
-
Solvent Choice : Do not use halogenated solvents (e.g., CH₂Cl₂, CHCl₃).[2] Ethers, toluene, or ethyl acetate are generally more suitable.
-
Ground Glass Joints : Avoid getting azide-containing compounds or solutions on the ground glass joints of glassware, as friction can trigger detonation.[6]
-
Temperature Control : If heating is required, use a well-controlled heating mantle or oil bath. Avoid localized overheating.
4.1.4 Purification
-
Prohibited Methods : Do not purify by distillation or sublimation . These methods concentrate the azide and introduce heat, creating a significant explosion risk.[2][3]
-
Recommended Methods : Purification should be limited to extraction, precipitation, or, with extreme caution for compounds that satisfy stability rules, column chromatography.[3]
Storage and Waste Disposal
5.1 Storage
-
Conditions : All organic azides should be stored in the dark at low temperatures (e.g., -18°C).[1][3]
-
Container : Use plastic or amber glass containers. Ensure the container is clearly labeled with the chemical name and a warning for its explosive potential.[1][2]
-
Form : If storage is unavoidable, store the azide as a dilute solution (no more than 1M) rather than as a pure solid.[1]
5.2 Waste Disposal
-
Quenching : Before disposal, organic azides should be converted to a more stable derivative, such as an amine via reduction (e.g., with Staudinger reaction or catalytic hydrogenation).[1] This is the preferred method.
-
Segregation : Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[2]
-
Incompatible Waste : Crucially, do not mix azide waste with acidic waste streams to prevent the formation of highly toxic and explosive hydrazoic acid.[1][2] Follow all institutional and local regulations for hazardous waste disposal.
References
Methodological & Application
Application Notes and Protocols for Bioconjugation Using 4-Azido-1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azido-1-bromo-2-methylbenzene is a versatile hetero-bifunctional crosslinking reagent used in a variety of bioconjugation techniques. Its chemical structure, featuring an azide group and a bromo-substituted aromatic ring, allows for a two-step conjugation strategy. The azide group can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the highly specific and efficient formation of a stable triazole linkage.[1][2][3] Additionally, the aryl azide moiety can be photo-activated to generate a highly reactive nitrene intermediate, enabling photoaffinity labeling to study molecular interactions.[4][5][6] The presence of the bromo and methyl substituents on the benzene ring can modulate the reactivity and hydrophobicity of the molecule.
These application notes provide detailed protocols for utilizing this compound in two key bioconjugation strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for protein labeling and Photoaffinity Labeling for target identification.
Key Applications
-
Protein Labeling and Modification: Covalent attachment of reporter molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to proteins for imaging, detection, and therapeutic applications.
-
Target Identification and Validation: Covalently trapping and identifying the binding partners of small molecules, peptides, or other biological ligands.[4][5]
-
Drug Development: Synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[7]
-
Probing Protein-Protein Interactions: Crosslinking interacting proteins to study complex formation and cellular signaling pathways.[5]
Chemical Properties and Handling
| Property | Value |
| Chemical Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Appearance | Pale yellow to brown solid or oil |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
| Storage | Store at -20°C, protected from light |
Note: Aryl azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with a reporter molecule functionalized with this compound.
Materials and Reagents:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound functionalized reporter molecule (e.g., biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the this compound functionalized reporter in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL) and the this compound functionalized reporter (10-50 molar excess to the protein).
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm the successful conjugation by SDS-PAGE analysis, looking for a shift in the molecular weight of the protein.
-
Quantify the degree of labeling using appropriate methods (e.g., fluorescence spectroscopy for a fluorescent reporter, or a HABA assay for a biotin reporter).
-
Quantitative Data Summary for CuAAC Labeling:
| Parameter | Typical Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Azide Reagent Excess | 10-50 molar equivalents | Higher excess can drive the reaction to completion. |
| Copper(II) Sulfate | 0.1-1 mM | |
| Sodium Ascorbate | 1-5 mM | Should be in excess of CuSO₄ to maintain Cu(I) state.[8] |
| THPTA | 0.5-2 mM | A ligand that stabilizes the Cu(I) ion and protects the protein.[9] |
| Reaction Time | 1-4 hours | Can be optimized based on the specific reactants. |
| Reaction Temperature | 4-25 °C | Room temperature is generally sufficient. |
| Typical Yield | >90% | Highly efficient reaction. |
Protocol 2: Photoaffinity Labeling for Target Identification
This protocol outlines the use of a this compound-containing probe to identify the cellular targets of a ligand of interest.
Materials and Reagents:
-
Photoaffinity probe (ligand of interest conjugated to this compound)
-
Cell lysate or purified protein sample
-
UV lamp (365 nm)
-
SDS-PAGE reagents
-
Western blotting or mass spectrometry equipment
Procedure:
-
Incubation:
-
Incubate the cell lysate or purified protein with the photoaffinity probe in the dark for a time sufficient to allow for binding (e.g., 30-60 minutes at 4°C).
-
Include a control sample with an excess of the unconjugated ligand to demonstrate competitive binding.
-
-
Photocrosslinking:
-
Place the samples on ice and irradiate with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time should be determined empirically.
-
The aryl azide will form a reactive nitrene that covalently crosslinks to the target protein.[4]
-
-
Analysis:
-
Analyze the samples by SDS-PAGE. A successful crosslinking event will result in a new band at a higher molecular weight corresponding to the target protein-probe adduct.
-
To identify the target protein, the band of interest can be excised from the gel and analyzed by mass spectrometry.
-
Alternatively, if the probe contains a reporter tag (e.g., biotin), the crosslinked proteins can be enriched using affinity purification before analysis.
-
Quantitative Data Summary for Photoaffinity Labeling:
| Parameter | Typical Range | Notes |
| Probe Concentration | 0.1-10 µM | Should be optimized based on the binding affinity of the ligand. |
| UV Wavelength | 260-365 nm | 365 nm is commonly used for aryl azides.[4] |
| Irradiation Time | 15-60 minutes | Longer times can lead to non-specific labeling and protein damage. |
| Irradiation Distance | 2-5 cm | |
| Typical Yield | <30% | Photoaffinity labeling is often an inefficient process.[5] |
Visualizations
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures | MDPI [mdpi.com]
- 4. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Click Chemistry Reactions with 4-Azido-1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for conducting copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," utilizing 4-azido-1-bromo-2-methylbenzene. This aryl azide is a valuable building block for the synthesis of novel 1,2,3-triazole-containing compounds, which have wide-ranging applications in medicinal chemistry, materials science, and bioconjugation.[1][2][3][4]
The protocols outlined below are based on established principles of CuAAC reactions and can be adapted for various terminal alkynes.[2][5][6]
Introduction to Click Chemistry with this compound
Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[2] The most prominent example is the copper-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][6][7] This reaction is known for its reliability, stereospecificity, and compatibility with a wide range of functional groups, making it a powerful tool in drug discovery and development.[2][4]
This compound serves as a versatile azide component. The bromo and methyl substituents on the phenyl ring can be used to modulate the electronic properties and steric hindrance of the resulting triazole products, or as handles for further chemical modifications.
Core Reaction and Mechanism
The fundamental reaction involves the [3+2] cycloaddition of the azide group of this compound with a terminal alkyne in the presence of a copper(I) catalyst. The copper(I) catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal reaction and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[2][8]
The catalytic cycle is generally understood to involve the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate that subsequently collapses to the triazole product, regenerating the catalyst.
Experimental Protocols
The following are generalized protocols for the CuAAC reaction with this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific alkyne substrates to achieve maximum yield.
Protocol 1: General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol is suitable for a wide range of terminal alkynes in organic solvents.
Materials:
-
This compound
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, or DMF).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equivalents) in deionized water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within 1 to 24 hours.[2]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation in Aqueous Media
This protocol is adapted for labeling biomolecules (e.g., proteins, nucleic acids) containing a terminal alkyne with this compound. The use of a copper-chelating ligand is crucial to stabilize the Cu(I) catalyst, accelerate the reaction, and minimize damage to the biomolecule.[5][9]
Materials:
-
Alkyne-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound (stock solution in DMSO or DMF)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble Cu(I)-stabilizing ligand stock solution[6]
-
Buffer for reaction
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
-
Add the stock solution of this compound to the desired final concentration (typically a 2 to 10-fold excess over the biomolecule).
-
Prepare a premixed solution of CuSO₄ and the ligand (e.g., THPTA) in a 1:5 molar ratio.[5][10]
-
Add the premixed catalyst-ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).[10]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using fluorescently tagged molecules.
-
The workup procedure will depend on the specific application and may include purification by size-exclusion chromatography, dialysis, or precipitation to remove excess reagents.
Data Presentation
The following tables summarize typical reaction parameters for CuAAC reactions. These values should be used as a starting point for optimization.
Table 1: General Reaction Conditions for Small Molecule Synthesis
| Parameter | Typical Range | Notes |
| Azide:Alkyne Ratio | 1:1 to 1:1.2 | A slight excess of the alkyne can drive the reaction to completion. |
| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₃CN/H₂O | Solvent choice depends on the solubility of the reactants. |
| Catalyst (CuSO₄) | 1-10 mol% | Lower catalyst loading is often preferred to minimize copper contamination. |
| Reducing Agent (NaAsc) | 10-50 mol% | Should be in excess relative to the copper catalyst. |
| Temperature | Room Temperature to 60 °C | Most reactions proceed efficiently at room temperature. |
| Reaction Time | 1 - 24 hours | Monitor by TLC for completion. |
Table 2: Recommended Reagent Concentrations for Bioconjugation
| Reagent | Final Concentration | Notes |
| Alkyne-Biomolecule | 2 µM - 1 mM | Dependent on the specific application. |
| Azide Reagent | 2-10 fold excess over alkyne | Higher excess may be needed for dilute solutions. |
| CuSO₄ | 50 - 250 µM | Higher concentrations can increase reaction rate but also risk biomolecule damage. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | Typically a 5:1 ratio of ligand to copper.[5][10] |
| Sodium Ascorbate | 1 - 5 mM | A significant excess is used to maintain the copper in the +1 oxidation state. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction.
Caption: General workflow for CuAAC synthesis.
Catalytic Cycle
This diagram outlines the key steps in the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: Simplified CuAAC catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. raco.cat [raco.cat]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com.cn [confluore.com.cn]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using 4-Azido-1-bromo-2-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and drug discovery, valued for its metabolic stability and ability to engage in hydrogen bonding.[1][2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][4] This document provides detailed protocols for the synthesis of novel triazole derivatives using 4-Azido-1-bromo-2-methylbenzene as a key building block. This starting material is particularly useful as the resulting triazole products retain bromo- and methyl-substituents on the phenyl ring, offering valuable handles for further functionalization in the development of new therapeutic agents.[5]
General Reaction Scheme
The core reaction involves the [3+2] cycloaddition between the azide group of this compound and a terminal alkyne, catalyzed by a copper(I) species.[3][6] This reaction is known for its high yield, mild conditions, and exclusive formation of the 1,4-regioisomer.[4]
Scheme 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) this compound reacts with a generic terminal alkyne in the presence of a Cu(I) catalyst to yield a 1-(4-bromo-2-methylphenyl)-4-substituted-1H-1,2,3-triazole.
Experimental Workflow
The overall process, from reactant preparation to the isolation of the final product, follows a standardized laboratory workflow. This ensures reproducibility and high purity of the synthesized triazole compounds.
References
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins and Peptides with 4-Azido-1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azido-1-bromo-2-methylbenzene is a hetero-bifunctional crosslinking reagent designed for the covalent labeling of proteins and the subsequent capture of interacting partners. This reagent possesses two distinct reactive moieties: a bromo-methyl group for targeted alkylation of nucleophilic amino acid residues, and a photo-activatable azido group for non-specific covalent crosslinking upon UV irradiation.
The bromo-methyl group exhibits reactivity towards nucleophiles, with a notable preference for the thiol group of cysteine residues due to its high nucleophilicity. This allows for the site-specific incorporation of the photo-reactive azido-phenyl moiety onto a protein or peptide of interest. Subsequent activation of the aryl azide with UV light generates a highly reactive nitrene intermediate, which can rapidly form a covalent bond with nearby molecules, including interacting proteins, nucleic acids, or other biomolecules. This "capture" of transient or weak interactions makes this compound a valuable tool for mapping protein-protein interactions, identifying binding partners, and probing the structure of protein complexes.
Principle of Operation
The utility of this compound is based on a two-step mechanism:
-
Cysteine-Directed Alkylation: The first step involves the covalent attachment of the reagent to the target protein, primarily through the alkylation of a cysteine residue by the bromo-methyl group. This reaction forms a stable thioether bond.
-
Photo-Activated Crosslinking: In the second step, the azido group on the labeled protein is converted into a highly reactive nitrene intermediate by exposure to UV light. This nitrene can then insert into C-H, N-H, or O-H bonds of proximally located molecules, resulting in a stable covalent crosslink.
Applications
-
Mapping Protein-Protein Interactions: By labeling a "bait" protein and then photo-crosslinking to its interacting "prey" protein(s), this reagent can be used to identify novel binding partners.
-
Structural Biology: Intra-molecular crosslinking can provide distance constraints for structural modeling of proteins and protein complexes.
-
Drug Target Identification: A bioactive small molecule functionalized with this crosslinker can be used to identify its protein targets in a complex biological sample.
-
Probing Binding Interfaces: The site of crosslinking can provide information about the binding interface between two or more interacting proteins.
Experimental Protocols
Protocol 1: Cysteine-Directed Alkylation of a Target Protein
This protocol describes the labeling of a purified protein containing at least one accessible cysteine residue with this compound.
Materials:
-
Purified protein with at least one cysteine residue
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Alkylation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5-8.5
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M DTT or 2-Mercaptoethanol
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues, treat the protein with 5-10 mM DTT or TCEP in Alkylation Buffer for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the Alkylation Buffer. This step is critical as reducing agents will inactivate the bromo-methyl group.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMF or DMSO. This should be prepared fresh.
-
-
Alkylation Reaction:
-
To the purified protein (typically 1-5 mg/mL) in Alkylation Buffer, add the this compound stock solution to a final concentration of 1-5 mM (a 10- to 50-fold molar excess over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark to prevent premature activation of the azido group.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as DTT or 2-mercaptoethanol to a final concentration of 10-20 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove excess reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Verification of Labeling (Optional but Recommended):
-
Confirm successful labeling by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the 4-Azido-2-methylphenyl moiety (133.04 Da) will be observed.
-
Protocol 2: Photo-Activated Crosslinking
This protocol describes the photo-activation of the azido group on the labeled protein to crosslink interacting molecules.
Materials:
-
Labeled protein from Protocol 1
-
Interacting partner(s) in a suitable interaction buffer (e.g., PBS)
-
UV lamp (365 nm is generally effective for aryl azides)
-
Ice bath
Procedure:
-
Binding Reaction:
-
Mix the labeled protein with its potential interacting partner(s) in a suitable interaction buffer.
-
Allow the components to interact for a sufficient time (e.g., 30-60 minutes) at the appropriate temperature (e.g., 4°C or room temperature).
-
-
UV Irradiation:
-
Place the sample in a UV-transparent container (e.g., a quartz cuvette or on a petri dish).
-
Position the sample on an ice bath to minimize heat-induced damage.
-
Irradiate the sample with a UV lamp at 365 nm for 15-60 minutes. The optimal irradiation time should be determined empirically.
-
-
Analysis of Crosslinked Products:
-
The crosslinked products can be analyzed by various methods:
-
SDS-PAGE: A higher molecular weight band corresponding to the crosslinked complex should be visible.
-
Western Blotting: If antibodies are available, the identity of the crosslinked partners can be confirmed.
-
Mass Spectrometry: For precise identification of the crosslinked proteins and the site of crosslinking, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.
-
-
Data Presentation
Quantitative data from labeling and crosslinking experiments should be summarized for clear interpretation and comparison.
Table 1: Labeling Efficiency of Target Protein with this compound
| Sample ID | Protein Concentration (mg/mL) | Reagent:Protein Molar Ratio | Reaction Time (hours) | Labeling Efficiency (%) | Mass Shift (Da) |
| Control | 1.0 | 0:1 | 4 | 0 | 0 |
| Exp-1 | 1.0 | 10:1 | 4 | Data | Data |
| Exp-2 | 1.0 | 25:1 | 4 | Data | Data |
| Exp-3 | 1.0 | 50:1 | 4 | Data | Data |
Labeling efficiency can be determined by mass spectrometry by comparing the peak intensities of labeled versus unlabeled protein.
Table 2: Crosslinking Yield of Protein-Protein Interaction
| Sample ID | Labeled "Bait" Protein (µM) | "Prey" Protein (µM) | UV Irradiation Time (min) | Crosslinking Yield (%) |
| No UV Control | 5 | 10 | 0 | 0 |
| Exp-1 | 5 | 10 | 15 | Data |
| Exp-2 | 5 | 10 | 30 | Data |
| Exp-3 | 5 | 10 | 60 | Data |
Crosslinking yield can be estimated by densitometry of the crosslinked band on an SDS-PAGE gel relative to the amount of bait protein.
Visualizations
Experimental Workflow
Application Notes and Protocols for Modifying Nucleic Acids with 4-Azido-1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azido-1-bromo-2-methylbenzene is an aryl azide-containing compound that can be utilized as a photoactivatable crosslinking agent for the study of nucleic acid interactions. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then form covalent bonds with nearby molecules, including nucleic acids and proteins. This property makes this compound a valuable tool for elucidating the structure and function of nucleic acid-protein complexes, identifying binding partners, and developing novel therapeutic strategies.
These application notes provide an overview of the potential uses of this compound in nucleic acid research, including detailed protocols for photoaffinity labeling and a conceptual framework for site-specific modification of oligonucleotides.
Principle of Photoaffinity Labeling
Aryl azides, such as this compound, are chemically inert in the dark. However, upon irradiation with UV light, they form a highly reactive nitrene species. This nitrene can undergo a variety of reactions, including insertion into C-H and N-H bonds, making it an effective tool for covalently capturing interacting molecules.[1] The bromo- and methyl-substituents on the phenyl ring can influence the reactivity and specificity of the crosslinking reaction.
Applications
-
Mapping Nucleic Acid-Protein Interactions: Covalently crosslink proteins to specific regions of DNA or RNA to identify binding sites and interacting partners.
-
Structural Elucidation of Ribonucleoprotein Complexes: Stabilize transient interactions within complex biological machinery for structural studies.
-
Drug Discovery and Development: Identify the molecular targets of small molecules that bind to nucleic acids or nucleic acid-protein complexes.
-
Probing Nucleic Acid Conformations: Crosslinking can provide distance constraints for modeling the three-dimensional structure of nucleic acids.
Data Presentation
Table 1: Representative Quantitative Data for Aryl Azide-Mediated Photo-Crosslinking
The following table summarizes hypothetical quantitative data from a photo-crosslinking experiment to illustrate typical results. Actual results will vary depending on the specific experimental conditions.
| Parameter | Value | Units | Notes |
| UV Wavelength | 260 - 365 | nm | Optimal wavelength may need to be determined empirically.[2] |
| UV Exposure Time | 5 - 30 | minutes | Time-dependent optimization is recommended to maximize crosslinking and minimize damage. |
| Crosslinking Efficiency | 5 - 30 | % | Efficiency is dependent on the proximity and reactivity of the interacting molecules.[2] |
| Concentration of Probe | 10 - 100 | µM | Concentration should be optimized to ensure sufficient labeling without causing aggregation. |
| Quenching Agents | DTT, Tris | - | Buffers containing primary amines or thiols should be avoided as they can quench the reaction.[1] |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of DNA-Protein Interactions
This protocol describes a general procedure for using this compound to crosslink a protein to its target DNA sequence.
Materials:
-
This compound
-
Target DNA (e.g., purified plasmid, oligonucleotide)
-
Purified protein of interest
-
Binding Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM MgCl2, 5% glycerol) - Note: Avoid Tris and DTT.
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE analysis reagents
-
Western blotting or mass spectrometry reagents for protein identification
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the target DNA and the protein of interest in the binding buffer.
-
Incubate at the optimal temperature for binding (e.g., room temperature for 30 minutes).
-
Add this compound to the desired final concentration (e.g., 50 µM). Incubate for an additional 10 minutes in the dark.
-
-
Photo-Crosslinking:
-
Place the open tube on ice, directly under the UV lamp.
-
Irradiate with UV light for a predetermined time (e.g., 15 minutes). The optimal time should be determined empirically.
-
-
Analysis of Crosslinked Products:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Separate the proteins by SDS-PAGE.
-
Visualize the crosslinked product by Coomassie staining, silver staining, or autoradiography if a labeled DNA probe is used.
-
Identify the crosslinked protein by Western blotting using an antibody specific to the protein of interest, or by excising the band and performing mass spectrometry.
-
Protocol 2: Conceptual Workflow for Site-Specific Modification of Oligonucleotides and Subsequent Bioconjugation
This protocol outlines a conceptual two-step strategy for the site-specific labeling of a synthetic oligonucleotide. First, an azide-modified nucleoside is incorporated during solid-phase synthesis. Second, a reporter molecule is attached via a click chemistry reaction. While this protocol does not directly use this compound as the modifying agent, it demonstrates a powerful application of the azide functional group.
Part A: Synthesis of an Azide-Modified Oligonucleotide
This part of the protocol requires specialized expertise in oligonucleotide synthesis.
-
Phosphoramidite Synthesis: Synthesize or procure a phosphoramidite of a nucleoside analog containing an azide group (e.g., 2'-azido-2'-deoxyuridine).
-
Solid-Phase Synthesis: Incorporate the azide-modified phosphoramidite at the desired position within the oligonucleotide sequence during standard automated solid-phase synthesis.[3][4]
-
Deprotection and Purification: Deprotect and purify the full-length azide-modified oligonucleotide using standard procedures (e.g., HPLC).
Part B: Click Chemistry Conjugation
This part describes the conjugation of a reporter molecule (e.g., a fluorescent dye with a terminal alkyne) to the azide-modified oligonucleotide.[5]
Materials:
-
Azide-modified oligonucleotide
-
Alkyne-functionalized reporter molecule (e.g., DBCO-dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified oligonucleotide and the alkyne-functionalized reporter molecule in the reaction buffer. A molar excess of the reporter molecule is often used.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.
-
-
Purification:
-
Purify the labeled oligonucleotide from the excess reporter molecule using methods such as ethanol precipitation or size-exclusion chromatography.
-
-
Analysis:
-
Confirm the successful conjugation and purity of the final product by mass spectrometry and UV-Vis spectroscopy.
-
Visualizations
Caption: Photoactivation and crosslinking of a nucleic acid with this compound.
Caption: A typical workflow for identifying nucleic acid-binding proteins.
Caption: Using an aryl azide-modified drug to identify its RNA target.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Labeling of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staudinger Ligation with 4-Azido-1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Staudinger ligation with 4-azido-1-bromo-2-methylbenzene. This reaction is a powerful tool for the chemoselective formation of an amide bond, which is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules.
The Staudinger ligation is a modification of the classic Staudinger reaction.[1][2][3] It involves the reaction of an organic azide with a phosphine that is functionalized with an electrophilic trap, typically an ester or thioester, in an ortho position.[2][] The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular cyclization and subsequent hydrolysis to yield a stable amide bond and a phosphine oxide byproduct.[1][5][6] For aryl azides, such as this compound, the rate-determining step is often the intramolecular cyclization of the resonance-stabilized aza-ylide intermediate.[6]
The substrate, this compound, possesses both a bromo and a methyl group on the aromatic ring. These substituents can influence the electronic properties of the azide and thus the reaction kinetics.
Reaction Conditions and Optimization
Several factors can influence the efficiency of the Staudinger ligation with this compound. These include the choice of phosphine reagent, solvent, temperature, and reaction time.
Phosphine Reagents: The most common phosphine reagents for Staudinger ligations are triarylphosphines bearing an ortho-ester or -thioester.[2] Examples include methyl 2-(diphenylphosphino)benzoate and ethyl 2-(diphenylphosphino)thiobenzoate. The choice between an ester or a thioester can affect the rate of the intramolecular cyclization and the overall yield.
Solvents: The Staudinger ligation is typically performed in polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF).[6][7] The addition of water is often necessary for the final hydrolysis of the intermediate to the amide product.[1][7] The ratio of the organic solvent to water can be optimized to ensure solubility of the reactants while facilitating the hydrolysis step.
Temperature: The reaction is generally carried out at room temperature.[7] However, for less reactive aryl azides, gentle heating may be required to drive the reaction to completion.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions.[6][7] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Below are two detailed protocols for the Staudinger ligation of this compound with different phosphine reagents.
Protocol 1: Staudinger Ligation using Methyl 2-(diphenylphosphino)benzoate
This protocol describes the reaction of this compound with a commercially available phosphine-ester reagent.
Materials:
-
This compound
-
Methyl 2-(diphenylphosphino)benzoate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add methyl 2-(diphenylphosphino)benzoate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
After 30 minutes, add deionized water (typically 10-25% of the total solvent volume).
-
Monitor the reaction progress by TLC until the starting azide is consumed (typically 8-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(4-bromo-2-methylphenyl)acetamide.
Protocol 2: Traceless Staudinger Ligation using a Phosphinothioester
This protocol utilizes a phosphinothioester reagent, which upon reaction, does not incorporate the phosphine oxide into the final product, simplifying purification.
Materials:
-
This compound
-
S-Acetyl (diphenylphosphino)methanethiol
-
Tetrahydrofuran (THF)/Water (3:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) and S-acetyl (diphenylphosphino)methanethiol (1.2 equivalents) in a 3:1 mixture of THF and water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Staudinger ligation of aryl azides with various phosphine reagents, providing a baseline for optimization with this compound.
| Aryl Azide Substrate | Phosphine Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl azide | Methyl 2-(diphenylphosphino)benzoate | THF/H₂O | RT | 8 | ~95 | General Protocol |
| p-Methoxyphenyl azide | Methyl 2-(diphenylphosphino)benzoate | THF/H₂O | RT | 8 | >90 | [6] |
| p-Nitrophenyl azide | Methyl 2-(diphenylphosphino)benzoate | THF/H₂O | RT | >48 | Moderate | [6] |
| Benzyl azide | Methyl 2-(diphenylphosphino)benzoate | THF/H₂O | RT | <1 | >95 | [6] |
| Glycyl azide derivative | Diphenylphosphinomethanethiol thioester | THF/H₂O (3:1) | RT | 12 | >90 | [7] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Staudinger ligation.
Caption: Mechanism of the Staudinger Ligation.
Caption: Experimental Workflow for Staudinger Ligation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Reactions with 4-Azido-1-bromo-2-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with 4-azido-1-bromo-2-methylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the click reaction of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My click reaction is showing low or no product yield. What are the likely causes and how can I improve it?
A1: Low or no yield in a CuAAC reaction can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which can readily oxidize to the inactive Cu(II) state in the presence of oxygen.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or high-quality reagents. The use of a reducing agent, such as sodium ascorbate, is crucial when starting with a Cu(II) salt (e.g., CuSO₄) to generate the active Cu(I) species in situ.[1][2][3] An excess of sodium ascorbate can also help prevent oxidation during the reaction.[3]
-
-
Poor Solubility of Reactants: Aryl azides like this compound can have poor solubility in purely aqueous solutions, which are often used for bioconjugation.
-
Solution: Employ a co-solvent system to improve solubility. Mixtures of water with t-butanol, DMSO, DMF, or methanol are commonly used. For particularly insoluble substrates, consider running the reaction in an organic solvent like THF, CH₃CN, or toluene with a suitable copper catalyst and ligand.
-
-
Inappropriate Ligand or No Ligand: Ligands stabilize the Cu(I) catalyst, prevent its disproportionation, and can accelerate the reaction.
-
Solution: The choice of ligand is critical. For aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are recommended.[1][2] In organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice. The optimal ligand-to-copper ratio should be determined empirically, but a 1:1 to 5:1 ratio is a good starting point.[2]
-
-
Steric Hindrance: The methyl group at the ortho position to the azide on your molecule could cause some steric hindrance, potentially slowing down the reaction compared to unhindered azides.
-
Solution: While steric hindrance can be a factor, CuAAC is generally tolerant.[4] If you suspect this is an issue, you may need to increase the reaction time or temperature. Using a more active catalyst/ligand system can also help overcome steric barriers.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne partner, leading to the formation of a diacetylene byproduct (Glaser coupling).
-
Cause: This side reaction is promoted by the presence of oxygen and Cu(II) ions.
-
Solution:
-
Deoxygenate your solvents: Bubble an inert gas through your solvents before use.
-
Use a reducing agent: Sodium ascorbate is highly effective at keeping the copper in the +1 oxidation state, thus minimizing the Cu(II) available to catalyze homocoupling.[3]
-
Use a ligand: A suitable ligand will stabilize the Cu(I) catalyst and can help to suppress side reactions.
-
Q3: My reaction seems to stall before completion. What could be the reason?
A3: A stalling reaction can be due to catalyst deactivation or reactant degradation.
-
Catalyst Deactivation: As mentioned, the Cu(I) catalyst can oxidize over time.
-
Solution: If the reaction is running for an extended period, consider adding a fresh portion of sodium ascorbate to regenerate the active Cu(I) catalyst.
-
-
Reactant Instability: While azides and alkynes are generally stable under click conditions, some functional groups on your alkyne partner might not be.
-
Solution: Verify the stability of your alkyne under the reaction conditions in a separate control experiment.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the click reaction with this compound?
A: Most CuAAC reactions proceed efficiently at room temperature.[3] However, for sterically hindered substrates or to increase the reaction rate, gentle heating (e.g., 40-60 °C) can be beneficial. Microwave irradiation can also be used to significantly shorten reaction times.[3]
Q: Which copper source is best: Cu(I) or Cu(II) salts?
A: Both Cu(I) salts (e.g., CuI, CuBr) and Cu(II) salts (e.g., CuSO₄) can be used. Cu(I) salts provide the active catalyst directly but are more prone to oxidation. Cu(II) salts are more stable and are used in combination with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[1] The CuSO₄/sodium ascorbate system is very common and reliable for a wide range of applications.[5]
Q: How do the electronic properties of the substituents on my aryl azide affect the reaction?
A: The electronic properties of the substituents on the aromatic ring can influence the reactivity of the azide. Electron-withdrawing groups can increase the rate of the CuAAC reaction. In this compound, the bromo group is electron-withdrawing, which should have a positive effect on the reaction rate.
Q: How can I purify the final triazole product?
A: Purification typically involves removing the copper catalyst and any unreacted starting materials.
-
Copper Removal: The copper catalyst can be removed by washing the organic layer with an aqueous solution of EDTA or ammonia. Alternatively, passing the reaction mixture through a short plug of silica gel or a copper-scavenging resin can be effective.
-
Product Isolation: The triazole product can then be purified by standard techniques such as column chromatography on silica gel or recrystallization. In many cases, if the reaction goes to completion, simple filtration and washing may be sufficient to obtain a pure product.[3]
Quantitative Data on Reaction Yields
The following table summarizes reaction yields for CuAAC reactions of various substituted aryl azides with different alkynes, providing a reference for expected outcomes under different conditions.
| Aryl Azide | Alkyne | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Phenyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5) | - | Neat | 25 | >98 |
| Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.005) | - | Neat | 25 | >90 (in 24h) |
| 4-Methoxyphenyl azide | Phenylacetylene | CuI (1) | - | DMSO | 25 | 95 |
| 4-Nitrophenyl azide | Phenylacetylene | CuI (1) | - | DMSO | 25 | 98 |
| Phenyl azide | 1-Hexyne | CuSO₄ (1), Na-Ascorbate (5) | TBTA | t-BuOH/H₂O | 25 | 91 |
| 2-Ethylphenyl azide | Phenylacetylene | CuSO₄ (1), Na-Ascorbate (5) | TBTA | t-BuOH/H₂O | 25 | 85 |
This table is a compilation of data from multiple sources to provide a comparative overview. Yields are highly dependent on the specific reaction conditions and substrates used.
Experimental Protocols
General Protocol for CuAAC Reaction of this compound
This protocol provides a starting point for the click reaction. Optimization of reactant ratios, catalyst loading, ligand, solvent, and temperature may be necessary for specific applications.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (if using an organic solvent) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (if using an aqueous solvent) (1-5 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO, or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq).
-
Add the chosen solvent to dissolve the reactants.
-
If using a ligand, add it to the reaction mixture at this stage.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Deoxygenate the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Under the inert atmosphere, add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of EDTA to remove the copper catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Visualizations
Experimental Workflow for CuAAC Reaction
References
- 1. broadpharm.com [broadpharm.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 5. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
Troubleshooting low efficiency in 4-Azido-1-bromo-2-methylbenzene conjugations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low efficiency in conjugation reactions involving 4-Azido-1-bromo-2-methylbenzene. The focus is on two primary methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: Why is my CuAAC reaction with this compound failing or showing low yield?
A1: Low efficiency in CuAAC reactions is common and can stem from several factors. The most critical is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1] Other issues include poor reagent quality, suboptimal solvent choice, incorrect stoichiometry, or the presence of interfering functional groups in your substrate. The electronic and steric properties of the substituted aryl azide may also influence reaction kinetics compared to simpler azides.
Q2: Can I perform this conjugation without a copper catalyst? My biomolecule is sensitive to metal toxicity.
A2: Yes, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the ideal alternative.[2][] This method avoids copper catalysis entirely, making it highly suitable for bioconjugation in living systems or with sensitive proteins.[1][4] The reaction is driven by the ring strain of a cyclooctyne reaction partner.[] However, SPAAC typically requires more complex and specialized cyclooctyne reagents.[4]
Q3: What is the expected reactivity of this compound compared to other azides?
A3: As an aryl azide, its reactivity is generally good in click chemistry. The electron-withdrawing nature of the bromine atom can slightly modulate the electronic properties of the azide group. The ortho-methyl group may introduce minor steric hindrance, potentially slowing the reaction rate compared to unhindered aryl azides. Optimization of reaction time and temperature may be necessary.
Q4: How can I monitor the progress of my conjugation reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward method for small molecules, allowing you to visualize the consumption of starting materials and the appearance of the triazole product. For more quantitative analysis, LC-MS and HPLC are highly effective for tracking product formation. If one of your reactants is fluorescent, you can monitor the reaction by fluorescence spectroscopy.[5]
Q5: Are there any known stability issues with this compound?
A5: Organic azides are high-energy functional groups and should be handled with care.[6] While generally stable under typical storage and reaction conditions, they can be sensitive to prolonged heating, strong acids, or reducing agents not involved in the intended reaction (e.g., DTT in excess). Store the compound in a cool, dark place and avoid unnecessary exposure to high energy sources.
Troubleshooting Low Conjugation Efficiency
If you are experiencing poor yields, systematically evaluate the following parameters. This workflow can help diagnose the root cause of the issue.
Caption: A logical workflow to diagnose and resolve common issues leading to low conjugation efficiency.
Comparison of Conjugation Methods: CuAAC vs. SPAAC
Choosing the right conjugation strategy is critical. While CuAAC is robust and widely used, its reliance on a copper catalyst can be a drawback in biological applications.[1] SPAAC avoids this issue but requires specialized strained alkynes.[]
Caption: A decision-making diagram to select the appropriate conjugation chemistry based on experimental constraints.
The table below summarizes key quantitative and qualitative differences between the two methods.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Cu(I) source)[6] | No[] |
| Typical Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Strained Cyclooctyne (e.g., DIBO, DBCO)[7] |
| Reaction Rate | Very Fast (minutes to a few hours)[8][9] | Fast, but rate is dependent on cyclooctyne used[2] |
| Biocompatibility | Limited due to copper toxicity[1][4] | Excellent, widely used in living systems[] |
| Reagent Accessibility | Terminal alkynes are widely available. | Strained cyclooctynes can be expensive and complex to synthesize.[4] |
| Regioselectivity | Highly specific, yields only the 1,4-triazole isomer.[1][6] | Can produce a mixture of regioisomers.[1] |
| Typical Catalyst Loading | 0.25 mol% to 5 mol%[8][9] | Not Applicable |
Key Experimental Protocols
Below are generalized starting protocols. Note: These may require optimization for your specific substrates and experimental setup.
Protocol 1: General Procedure for CuAAC Conjugation
This protocol is adapted for a small-scale reaction in an aqueous/organic co-solvent system, common in bioconjugation.
-
Reagent Preparation:
-
Azide Stock: Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Alkyne Stock: Prepare a 100 mM stock solution of your terminal alkyne-containing molecule in a compatible solvent.
-
Catalyst/Ligand Stock: Prepare a 50 mM stock solution of CuSO₄•5H₂O in water. Prepare a 250 mM stock of a suitable ligand (e.g., THPTA) in water.
-
Reductant Stock: Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add your alkyne-containing substrate in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the this compound stock solution (e.g., to a final concentration of 1 mM, using 1.2 equivalents relative to the alkyne).
-
Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio and add to the reaction mixture (e.g., to a final copper concentration of 0.5 mM). The ligand helps protect the catalyst and biomolecules.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C.
-
Protect the reaction from light if using fluorescent molecules.
-
Monitor progress by LC-MS or HPLC at various time points (e.g., 1, 4, and 12 hours).
-
-
Purification:
-
Purify the resulting triazole conjugate using a method appropriate for your molecule, such as HPLC, size-exclusion chromatography, or affinity purification.
-
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 4-Azido-1-bromo-2-methylbenzene during storage
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Azido-1-bromo-2-methylbenzene to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: Like other organic azides, this compound is sensitive to external energy sources. The primary factors that can induce decomposition are heat, light (particularly UV light), pressure, and physical shock. It is also crucial to avoid contact with incompatible materials such as strong acids, heavy metals, and certain solvents.
Q2: What are the ideal storage conditions to ensure the stability of this compound?
A2: To maximize shelf life and prevent decomposition, this compound should be stored in a cool, dark, and well-ventilated area. Specifically, storage at low temperatures, such as in a refrigerator or freezer (-18°C is often recommended), is ideal. The compound should be kept in a tightly sealed, amber-colored container to protect it from light.
Q3: Are there any materials or chemicals that should be avoided during storage and handling?
A3: Yes. Avoid using metal spatulas or allowing the compound to come into contact with heavy metals, as this can form highly unstable and explosive metal azides. Do not use halogenated solvents like dichloromethane or chloroform as reaction media, as they can form dangerously unstable di- and tri-azidomethane. Furthermore, keep the compound away from strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.
Q4: How can I assess the stability of my stored this compound?
A4: A common method to assess the stability of organic azides is to evaluate their Carbon to Nitrogen (C/N) ratio. For this compound (C7H6BrN3), the C/N ratio is 7/3, which is approximately 2.33. Generally, a higher C/N ratio indicates greater stability. While aryl azides are considered relatively stable, this ratio suggests that caution is still warranted. For a more direct assessment, you can perform a simple purity check using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to look for the appearance of degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound.
Issue 1: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored compound. What should I do?
-
Possible Cause: This could be a sign of decomposition. Organic azides can change appearance as they degrade.
-
Solution:
-
Handle the compound with extreme caution in a fume hood and behind a blast shield.
-
Do not attempt to purify the compound by distillation or sublimation, as this can be dangerous.
-
If possible, take a small, representative sample and analyze it by TLC or NMR to confirm the presence of impurities or degradation products.
-
If decomposition is confirmed, the compound should be disposed of according to your institution's hazardous waste protocols for azides.
-
Issue 2: My reaction yield using stored this compound is lower than expected.
-
Possible Cause: The compound may have partially decomposed, reducing the concentration of the active starting material.
-
Solution:
-
Before use, check the purity of the stored azide.
-
If impurities are detected, consider repurifying a small amount by precipitation or extraction if it is safe to do so. Avoid heating during purification.
-
For future storage, ensure the compound is kept under the recommended conditions (cold and dark).
-
Stability Guidelines for Organic Azides
The stability of organic azides can be generally assessed using the following guidelines.
| Guideline | Description | Stability of this compound (C7H6BrN3) |
| Carbon to Nitrogen (C/N) Ratio | A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability. | The C/N ratio is 7/3 ≈ 2.33. Azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be stored with care at low temperatures and in solution if possible. |
| "Rule of Six" | This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe. | With 7 carbon atoms to one azide group, this compound meets the "Rule of Six," suggesting a degree of stability. |
| Compound Type | Aryl azides are generally more stable than alkyl azides due to resonance stabilization. | As an aryl azide, this compound is expected to be more stable than a comparable low-molecular-weight alkyl azide. |
Experimental Protocol: Stability Assessment by TLC
This protocol provides a simple method to check for the degradation of stored this compound.
Objective: To qualitatively assess the purity and stability of a stored sample of this compound by comparing it to a fresh or previously validated sample.
Materials:
-
Stored sample of this compound
-
Reference sample (if available)
-
TLC plate (silica gel)
-
Developing chamber
-
Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation: Prepare dilute solutions of both the stored sample and the reference sample in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Using separate capillary tubes, carefully spot small amounts of each solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate.
-
Visualization: Once the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: Compare the chromatogram of the stored sample to the reference. The appearance of new spots or significant streaking in the lane of the stored sample indicates the presence of impurities and potential decomposition.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for assessing the stability of this compound.
Technical Support Center: Cycloaddition Reactions with 4-Azido-1-bromo-2-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-Azido-1-bromo-2-methylbenzene in cycloaddition reactions. The unique substitution pattern of this aryl azide, featuring a sterically demanding ortho-methyl group and an electron-withdrawing para-bromo group, can significantly influence reaction outcomes, particularly regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the expected regioisomers in cycloaddition reactions with this compound?
A1: In 1,3-dipolar cycloadditions with alkynes, this compound can form two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The regiochemical outcome is highly dependent on the reaction conditions, particularly the catalyst used.
Q2: How do the substituents on this compound affect its reactivity and regioselectivity?
A2: The ortho-methyl group introduces steric hindrance near the azide moiety. Surprisingly, studies on other 2,6-disubstituted phenyl azides have shown that such steric hindrance can enhance the reactivity in catalyst-free cycloadditions by inhibiting resonance between the azido group and the aromatic ring.[1][2][3] The para-bromo group is electron-withdrawing, which can also influence the electronic properties of the azide and its reactivity in both copper-catalyzed and ruthenium-catalyzed reactions.
Q3: Which catalyst should I use to selectively obtain the 1,4-disubstituted triazole?
A3: For the selective synthesis of 1,4-disubstituted 1,2,3-triazoles, a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the method of choice.[4][5][6] This reaction is highly regioselective and is considered a cornerstone of "click chemistry".
Q4: How can I synthesize the 1,5-disubstituted triazole isomer?
A4: To favor the formation of the 1,5-disubstituted 1,2,3-triazole, a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) should be employed.[7][8][9][10] Ruthenium catalysts, such as [Cp*RuCl] complexes, are known to selectively produce the 1,5-regioisomer.[7][8]
Q5: Is it possible to perform this cycloaddition without a metal catalyst?
A5: Yes, metal-free cycloadditions are possible, often referred to as Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC).[11][12][13][14] These reactions utilize strained alkynes (e.g., cyclooctynes) to achieve high reaction rates without the need for a catalyst. The steric hindrance from the ortho-methyl group in this compound might even accelerate the reaction rate in a SPAAC context.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst (for CuAAC or RuAAC).2. Insufficient reaction temperature or time.3. Steric hindrance from the ortho-methyl group impeding the reaction.4. Poor solubility of reactants. | 1. For CuAAC, ensure the use of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state.[15][16][17] For RuAAC, use an active catalyst complex like Cp*RuCl(PPh₃)₂.[7][8]2. Increase reaction temperature and/or extend the reaction time. Monitor reaction progress by TLC or LC-MS.3. Consider using a less sterically hindered alkyne if possible. For SPAAC, a more strained cyclooctyne could enhance reactivity.[11]4. Screen different solvents to ensure all reactants are fully dissolved.[18][19] |
| Poor regioselectivity (mixture of 1,4- and 1,5-isomers) | 1. In CuAAC, presence of impurities that inhibit the catalyst, leading to a competing thermal cycloaddition.2. In RuAAC, the steric and electronic properties of the alkyne substrate may influence selectivity.[20][21]3. Thermal cycloaddition conditions (high temperature, no catalyst) often lead to mixtures of regioisomers. | 1. Purify starting materials. Ensure an inert atmosphere for CuAAC to prevent oxidation of Cu(I).2. For RuAAC, the regioselectivity can be dependent on the alkyne used. A change in the alkyne substituent may improve selectivity.[20]3. To obtain a single regioisomer, use either CuAAC for the 1,4-isomer or RuAAC for the 1,5-isomer. |
| Side product formation | 1. In CuAAC, alkyne homocoupling (Glaser coupling) can be a significant side reaction.2. Decomposition of the azide at high temperatures. | 1. Use a ligand for the copper catalyst, such as TBTA or THPTA, to stabilize the Cu(I) and minimize side reactions.[15][16][22] Ensure proper exclusion of oxygen.2. Avoid excessively high reaction temperatures. If elevated temperatures are necessary, perform the reaction under an inert atmosphere. |
Experimental Protocols
Note: The following are general protocols and may require optimization for this compound and your specific alkyne.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles
-
Materials:
-
This compound (1.0 equiv)
-
Alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)
-
Sodium ascorbate (0.05-0.2 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
-
Procedure: a. Dissolve this compound and the alkyne in the chosen solvent in a reaction vessel. b. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. c. In another vial, prepare an aqueous solution of CuSO₄·5H₂O. d. Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. e. Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. f. Monitor the reaction progress by TLC or LC-MS. g. Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). The organic layer is then dried and concentrated. h. Purify the product by column chromatography.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
-
Materials:
-
This compound (1.0 equiv)
-
Alkyne (1.0-1.5 equiv)
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (0.01-0.05 equiv)
-
Anhydrous, degassed solvent (e.g., THF, toluene, dioxane)
-
-
Procedure: a. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound, the alkyne, and the ruthenium catalyst in the anhydrous solvent. b. Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). c. Monitor the reaction progress by TLC or LC-MS. RuAAC reactions may require longer reaction times than CuAAC. d. Upon completion, cool the reaction mixture to room temperature. e. Concentrate the solvent under reduced pressure. f. Purify the crude product by column chromatography to isolate the 1,5-disubstituted triazole.
Data Summary
Due to the lack of specific experimental data for this compound in the literature, the following table summarizes the expected outcomes based on general principles of azide-alkyne cycloadditions.
| Catalyst | Predominant Regioisomer | Typical Reaction Conditions | Key Considerations |
| None (Thermal) | Mixture of 1,4- and 1,5- | High temperature | Low regioselectivity.[23] |
| Copper(I) | 1,4-disubstituted | Room temperature, aqueous or organic solvents | High regioselectivity for the 1,4-isomer.[4][5][6] |
| Ruthenium(II) | 1,5-disubstituted | Room temperature to elevated temperatures, organic solvents | High regioselectivity for the 1,5-isomer.[7][8][9][10] |
| None (SPAAC) | Dependent on alkyne structure | Room temperature, various solvents | Requires a strained alkyne.[11][13][14] |
Visualizations
Caption: Catalyst-dependent regioselectivity in cycloadditions.
Caption: A logical workflow for troubleshooting cycloaddition reactions.
References
- 1. Enhanced clickability of doubly sterically-hindered aryl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced clickability of doubly sterically-hindered aryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chesci.com [chesci.com]
- 10. research.chalmers.se [research.chalmers.se]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Monitoring of 4-Azido-1-bromo-2-methylbenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Azido-1-bromo-2-methylbenzene. It offers guidance on common analytical techniques used to monitor the progress of reactions involving this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical monitoring of reactions with this compound.
Thin-Layer Chromatography (TLC)
Question: I'm having trouble visualizing my this compound spot on the TLC plate.
Answer:
-
UV Visualization: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. If the spot is faint, it could be due to a low concentration of the sample. Try spotting a more concentrated solution.
-
Staining: If UV visualization is insufficient, specific staining methods can be employed. A highly effective method for visualizing organic azides is to first reduce the azide to an amine on the TLC plate, followed by staining with ninhydrin.[1] This procedure results in the appearance of a colored spot. For a detailed protocol, refer to the "Experimental Protocols" section.
-
Iodine Chamber: Placing the TLC plate in an iodine chamber is a general method for visualizing organic compounds. The iodine vapor will adsorb to the compound, revealing a brownish spot.
Question: My TLC shows multiple spots, but I expect only my starting material and product. What could be the issue?
Answer:
-
Side Reactions: Aryl azides can undergo side reactions, especially if heated, which may lead to the formation of impurities.
-
Decomposition: The azide functional group can be sensitive to certain conditions. Decomposition on the silica gel plate, though less common for aryl azides compared to some other functional groups, is a possibility.
-
Purity of Starting Material: Ensure the purity of your starting this compound.
High-Performance Liquid Chromatography (HPLC)
Question: I am seeing peak tailing or broad peaks for my compound in HPLC analysis.
Answer:
This is a common issue in HPLC and can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Whenever possible, dissolve the sample in the mobile phase itself.
-
Column Issues: The column may be contaminated or degraded. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can sometimes mitigate this.
Question: My retention times are shifting between runs.
Answer:
-
System Equilibration: Ensure the HPLC system is fully equilibrated with the mobile phase before starting your analysis.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase and ensure accurate mixing.
-
Temperature Fluctuations: Variations in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Gas Chromatography (GC) & Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am not seeing my this compound peak in the GC chromatogram, or the peak is very small.
Answer:
-
Thermal Lability: Aryl azides can be thermally labile and may decompose in the high temperatures of the GC inlet. This can lead to the absence of the parent compound peak and the appearance of degradation product peaks.
-
Inlet Temperature: Try lowering the inlet temperature to the minimum required for volatilization.
-
Injection Technique: A cool on-column injection technique can be a valuable alternative to minimize thermal degradation that can occur in a hot injector.[2][3]
Question: My GC-MS analysis shows unexpected peaks. How can I identify them?
Answer:
-
Mass Spectrum Analysis: The mass spectrometer is a powerful tool for identifying unknown peaks. The primary fragmentation pathway for many aryl azides involves the loss of a nitrogen molecule (N₂), resulting in a fragment ion with a mass 28 units less than the molecular ion.[4] Analyze the mass spectra of the unexpected peaks for characteristic fragmentation patterns.
-
Common Degradation Products: Thermal decomposition in the GC inlet can lead to the formation of the corresponding amine or other rearrangement products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: How can I confirm the conversion of the azide to an amine using ¹H NMR?
Answer:
The conversion of the azide group to a primary amine will result in significant changes in the ¹H NMR spectrum.
-
Disappearance of Starting Material Signals: The aromatic proton signals of the starting azide will decrease in intensity.
-
Appearance of Amine Protons: A new, often broad, signal will appear for the -NH₂ protons. The chemical shift of this signal can vary depending on the solvent and concentration but is typically in the range of 3-5 ppm.
-
Shifts in Aromatic Protons: The chemical shifts of the aromatic protons adjacent to the newly formed amine group will typically shift upfield (to a lower ppm value) due to the electron-donating nature of the amine group compared to the azide group.
Question: My NMR sample shows a complex mixture of peaks. What could be the cause?
Answer:
-
Incomplete Reaction: The presence of both starting material and product signals indicates an incomplete reaction.
-
Side Products: As with other techniques, the presence of unexpected peaks may indicate the formation of side products. 2D NMR techniques (like COSY and HSQC) can be helpful in elucidating the structures of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of a reaction involving this compound?
A1: The most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ techniques like FTIR spectroscopy can also be very powerful for real-time monitoring.[5][6]
Q2: How can I monitor a Staudinger reduction of this compound to 4-Bromo-2-methylaniline?
A2:
-
TLC: You can monitor the disappearance of the starting azide and the appearance of the product amine. The amine product will have a different Rf value. The spots can be visualized under UV light and with ninhydrin stain for the amine.
-
IR Spectroscopy: Monitor the disappearance of the strong, sharp azide stretch (around 2100 cm⁻¹) and the appearance of the N-H stretches of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).
-
NMR Spectroscopy: Look for the disappearance of the starting material's aromatic signals and the appearance of new aromatic signals for the product, along with a new broad signal for the NH₂ protons.
Q3: What should I consider when setting up an HPLC method for this compound?
A3: For a starting point, you can use a reverse-phase C18 column. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good initial choice. The exact ratio will need to be optimized to achieve good separation. UV detection at a wavelength around 254 nm should be suitable for this aromatic compound.
Q4: Is this compound suitable for "click" chemistry reactions?
A4: Yes, the azide functional group makes this compound a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form triazoles.[7]
Q5: How can I monitor the progress of a click reaction with this compound?
A5:
-
TLC and HPLC: Monitor the consumption of the starting materials (azide and alkyne) and the formation of the triazole product.
-
NMR: The formation of the triazole ring will result in a new characteristic signal for the triazole proton in the ¹H NMR spectrum (typically between 7.5 and 8.5 ppm).
-
IR: The azide stretch at ~2100 cm⁻¹ will disappear upon successful reaction.
Quantitative Data Summary
The following tables provide typical analytical data for this compound and its corresponding amine. Note that these are example values and may vary depending on the specific experimental conditions.
Table 1: Example Chromatographic Data
| Compound | Technique | Mobile Phase/Column | Typical Retention Time (min) | Typical Rf Value |
| This compound | HPLC | C18, 50:50 Acetonitrile:Water | 5.8 | - |
| 4-Bromo-2-methylaniline | HPLC | C18, 50:50 Acetonitrile:Water | 4.2 | - |
| This compound | TLC | 20% Ethyl Acetate in Hexane | - | 0.6 |
| 4-Bromo-2-methylaniline | TLC | 20% Ethyl Acetate in Hexane | - | 0.4 |
Table 2: Key Spectroscopic Data for Reaction Monitoring
| Compound | Technique | Key Signal/Peak (Starting Material) | Key Signal/Peak (Product) |
| Staudinger Reduction | |||
| This compound | IR | ~2100 cm⁻¹ (Azide stretch) | - |
| 4-Bromo-2-methylaniline | IR | - | ~3300-3500 cm⁻¹ (N-H stretches) |
| This compound | ¹H NMR | Aromatic protons | Aromatic protons (shifted) |
| 4-Bromo-2-methylaniline | ¹H NMR | - | ~3.5-4.5 ppm (broad, NH₂) |
| Click Reaction | |||
| This compound | IR | ~2100 cm⁻¹ (Azide stretch) | - |
| Triazole Product | ¹H NMR | - | ~7.5-8.5 ppm (Triazole H) |
Experimental Protocols
Protocol 1: TLC Visualization of Azides using Ninhydrin Stain[1]
-
Develop the TLC plate: Run the TLC plate in an appropriate solvent system to separate the components of your reaction mixture.
-
Dry the plate: Thoroughly dry the TLC plate to remove all traces of the mobile phase.
-
Reduction Step: Prepare a solution of triphenylphosphine (PPh₃) in a volatile solvent like dichloromethane (e.g., 10% w/v). Dip the dried TLC plate into this solution for about 30 seconds.
-
Dry and Heat: Remove the plate and allow the solvent to evaporate. Gently heat the plate with a heat gun or in an oven at around 80°C for 5 minutes. This step facilitates the reduction of the azide to the amine.
-
Ninhydrin Staining: Prepare a ninhydrin staining solution (e.g., 0.3% ninhydrin in a mixture of n-butanol and acetic acid). Dip the plate into the ninhydrin solution.
-
Develop the Color: Remove the plate and gently heat it with a heat gun until colored spots appear. Primary amines will typically give a purple or reddish-brown color.
Visualizations
Caption: Troubleshooting workflow for TLC spot visualization.
References
- 1. rsc.org [rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. 452-63-1|1-Bromo-4-fluoro-2-methylbenzene|BLD Pharm [bldpharm.com]
- 4. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of 1-Bromo-4-ethylbenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Click Chemistry [organic-chemistry.org]
Validation & Comparative
Efficacy of Aryl Azides in Bioorthogonal Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environment. The azide group, particularly within aryl azide compounds, represents a key functional motif in this field due to its small size, stability, and unique reactivity. This guide provides a comprehensive comparison of aryl azides with other bioorthogonal labeling reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs. While specific data for 4-Azido-1-bromo-2-methylbenzene is not extensively available in the current literature, this guide will focus on the broader class of aryl azides and their utility in various bioorthogonal reactions.
Data Presentation: A Comparative Analysis of Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is primarily determined by its kinetics, specificity, and biocompatibility. The following tables summarize key quantitative data for the most common bioorthogonal reactions involving azides and their alternatives.
Table 1: Reaction Kinetics of Common Bioorthogonal Labeling Chemistries
| Reaction Type | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Staudinger Ligation | Aryl Azide | Triarylphosphine | 0.002 - 0.1 | First-generation bioorthogonal reaction; slow kinetics.[1] |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aryl Azide | Terminal Alkyne | 10² - 10³ | High efficiency and regioselectivity; requires cytotoxic copper catalyst.[1][2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Aryl Azide | Cyclooctyne (e.g., DIBO, BCN) | 0.1 - 1.0 | Copper-free; kinetics depend on the strain of the cyclooctyne.[3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Aryl Azide | Difluorinated Cyclooctyne (DIFO) | ~10 | Faster kinetics due to electronic activation.[3] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | trans-Cyclooctene (TCO) | 10³ - 10⁶ | Extremely fast kinetics; involves larger reporter groups.[4][5] |
| Photoinducible Labeling | Aryl Azide | C-H bonds (non-specific) | N/A (light-dependent) | Spatiotemporal control; forms highly reactive nitrene intermediate.[6] |
Table 2: Comparison of Key Features for Bioorthogonal Reporter Groups
| Feature | Aryl Azides | Alkynes | Cyclooctynes | Tetrazines |
| Size | Small | Small | Bulky | Bulky |
| Stability | High (in the dark) | High | Moderate (can be prone to isomerization) | Moderate (can be reduced by thiols) |
| Biocompatibility | Generally high | Generally high | Generally high | Generally high |
| Reaction Partner | Phosphines, Alkynes, Cyclooctynes | Azides | Azides | Strained Alkenes/Alkynes |
| Special Characteristics | Photoactivatable for covalent labeling | Requires catalyst or strain for reaction | Enables copper-free click chemistry | Extremely fast reaction rates |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the successful implementation of bioorthogonal labeling. Below are representative protocols for cell surface and metabolic labeling using azide reporters.
Protocol 1: General Procedure for Cell Surface Labeling using SPAAC
-
Metabolic Incorporation of Azide:
-
Culture cells of interest to mid-log phase.
-
Replace the culture medium with a medium containing an azide-functionalized monosaccharide (e.g., N-azidoacetylmannosamine, Ac₄ManNAz) at a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
-
Labeling with a Cyclooctyne Probe:
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a solution of the cyclooctyne-fluorophore conjugate (e.g., DIBO-AF488) in PBS at a final concentration of 10-50 µM.
-
Incubate the cells with the cyclooctyne solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with ice-cold PBS to remove any unreacted probe.
-
-
Analysis:
-
The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
-
Protocol 2: Metabolic Labeling and Detection of Proteins using CuAAC
-
Metabolic Incorporation of Azide-Containing Amino Acid:
-
Culture cells in a methionine-free medium for 1-2 hours to deplete endogenous methionine.
-
Supplement the medium with an azide-containing methionine analog, such as azidohomoalanine (AHA), at a final concentration of 50-100 µM.
-
Incubate the cells for 4-16 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash them with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
CuAAC Reaction (Click Chemistry):
-
To the protein lysate, add the following reagents in order:
-
Alkyne-fluorophore probe (e.g., alkyne-TAMRA) to a final concentration of 10-50 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (to reduce Cu(II) to Cu(I)).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand to a final concentration of 100 µM (to stabilize the Cu(I) catalyst).
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Analysis:
-
The labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning.
-
Mandatory Visualizations: Diagrams of Workflows and Pathways
Visual representations of experimental workflows and the underlying chemical principles are essential for clarity.
Caption: Workflow for cell surface labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. escholarship.org [escholarship.org]
- 4. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Crosslinking Agents for Elucidating Protein Interactions
In the fields of proteomics, drug development, and molecular biology, crosslinking agents are indispensable tools for stabilizing protein-protein interactions and elucidating the architecture of protein complexes.[1][2][3] The choice of crosslinking agent is critical and depends on the specific application, the nature of the target proteins, and the desired experimental outcome. This guide provides a comparative benchmark of a representative photo-reactive crosslinking agent, Succinimidyl 4,4'-azipentanoate (SDA), against a zero-length crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, Disuccinimidyl suberate (DSS).
Introduction to Crosslinking Chemistries
Crosslinking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins.[4] This process can "capture" transient or weak interactions, providing a stable complex for analysis.[1] The main classes of crosslinkers include:
-
Photo-reactive crosslinkers: These agents, such as those containing aryl azide or diazirine groups, become reactive upon exposure to UV light.[1][5] This allows for precise temporal control over the crosslinking reaction.[5]
-
Zero-length crosslinkers: These reagents, like EDC, facilitate the direct formation of a covalent bond between two reactive groups on proteins without becoming part of the final linkage.[6][7][8][9]
-
Homobifunctional crosslinkers: These possess two identical reactive groups, such as the NHS esters in DSS, which typically target primary amines on lysine residues.[1][4]
-
Heterobifunctional crosslinkers: These have two different reactive groups, enabling more specific, stepwise crosslinking protocols.[1][4]
This guide will focus on comparing a representative from the photo-reactive, zero-length, and homobifunctional classes.
Comparative Performance of Selected Crosslinking Agents
The selection of an appropriate crosslinking agent is paramount for the successful identification and characterization of protein-protein interactions. The following tables summarize the key characteristics and performance metrics of SDA (representing photo-reactive linkers), EDC (zero-length), and DSS (homobifunctional).
| Feature | SDA (NHS-Diazirine) | EDC (Carbodiimide) | DSS (Homobifunctional NHS-ester) |
| Crosslinking Type | Heterobifunctional, Photo-reactive[10][11][12] | Zero-length[6][7][8] | Homobifunctional[13] |
| Reactive Groups | NHS-ester and Diazirine[11][12] | Carbodiimide[8][14] | Two NHS-esters[13] |
| Target Residues | Primary amines (Lysine, N-terminus) and any amino acid upon photoactivation[12][15] | Carboxyl groups (Aspartate, Glutamate, C-terminus) and Primary amines (Lysine, N-terminus)[8][14] | Primary amines (Lysine, N-terminus)[13][16] |
| Spacer Arm Length | 3.9 Å[10] | 0 Å[6][7][8] | 11.4 Å |
| Cleavability | Non-cleavable (though cleavable versions exist)[10] | Non-cleavable[8] | Non-cleavable (cleavable analogs like DSP exist)[2] |
| Membrane Permeability | Permeable[10] | Generally impermeable (water-soluble)[8][14] | Permeable (water-insoluble) |
| Performance Metric | SDA (NHS-Diazirine) | EDC (Carbodiimide) | DSS (Homobifunctional NHS-ester) |
| Specificity | High for the first step (NHS-ester to amine), non-specific for the second (photo-activation)[12] | High, requires both carboxyl and amine groups in close proximity[14] | Moderate, targets available lysine residues |
| Control | High temporal control via UV light activation[11] | Moderate, reaction starts upon addition | Low, reaction starts upon addition |
| Reaction Efficiency | Diazirines are generally more efficient and stable than aryl azides[11][15] | Can be enhanced with the addition of Sulfo-NHS[8] | Generally high at physiological to alkaline pH[16] |
| In Vivo Applications | Well-suited for in vivo studies due to membrane permeability and photo-stability[12][17] | Less common for in vivo due to reactivity and permeability issues | Can be used for in vivo crosslinking[2] |
| Key Advantage | Captures interactions at a specific time point; diazirine reacts with any nearby residue.[5] | Creates a direct peptide bond, providing very tight distance constraints.[7] | Simple one-step reaction, good for assessing lysine proximity. |
| Key Disadvantage | Non-specific insertion of the photo-reactive group can complicate analysis.[18] | Can lead to protein polymerization if not controlled; requires acidic pH for optimal efficiency.[19][20] | Can lead to intramolecular crosslinks and polymerization; depends on lysine availability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible crosslinking experiments. Below are generalized protocols for each of the benchmarked crosslinking agents.
This is a two-step protocol. The first step involves labeling the "bait" protein with the NHS-ester end of SDA. The second step is the photo-activated crosslinking to the "prey" protein.
-
Protein Preparation: Prepare the purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.1-1 mg/mL.[21]
-
SDA Labeling:
-
Dissolve SDA in an organic solvent like DMSO.
-
Add a 10-20 fold molar excess of SDA to the protein solution.
-
Incubate for 30-60 minutes at room temperature in the dark to allow the NHS-ester to react with primary amines on the bait protein.[5]
-
-
Removal of Excess Crosslinker: Remove non-reacted SDA using a desalting column or dialysis against the reaction buffer.
-
Interaction and Crosslinking:
-
Quenching: The reaction is quenched by turning off the UV light.
-
Analysis: The crosslinked products can be analyzed by SDS-PAGE, Western blotting, and mass spectrometry.[21][22][23]
This protocol facilitates the formation of a direct amide bond between carboxyl and amine groups. The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) is recommended to improve efficiency and create a more stable amine-reactive intermediate.[8]
-
Protein Preparation: Prepare the protein mixture in a carboxyl- and amine-free buffer, such as MES buffer (pH 4.5-5.5), at a concentration of 0.1-1 mg/mL.[8][19]
-
Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in the reaction buffer.
-
Crosslinking Reaction:
-
Add Sulfo-NHS to the protein solution to a final concentration of 5 mM.
-
Add EDC to a final concentration of 10 mM.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and mass spectrometry.[7][22]
This is a one-step protocol that targets primary amines.
-
Protein Preparation: Prepare the protein mixture in an amine-free buffer (e.g., PBS, pH 7.0-8.0) at a concentration of 0.1-1 mg/mL.[21]
-
DSS Preparation: Dissolve DSS in an organic solvent like DMSO.
-
Crosslinking Reaction:
-
Add DSS to the protein solution to a final concentration of 0.25-2 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching: Terminate the reaction by adding a quenching buffer, such as Tris-HCl (pH 7.5), to a final concentration of 20-50 mM to consume unreacted DSS.[21] Incubate for 15 minutes.
-
Analysis: The crosslinked proteins are then analyzed by SDS-PAGE and mass spectrometry.[21][22][23]
Visualizing Crosslinking Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental workflows involved in crosslinking.
Caption: Mechanisms of action for SDA, EDC, and DSS crosslinkers.
Caption: General workflow for crosslinking mass spectrometry (XL-MS).[23][24][25]
Conclusion
The choice between a photo-reactive crosslinker like SDA, a zero-length crosslinker such as EDC, and a homobifunctional reagent like DSS depends heavily on the research question.
-
SDA is ideal for capturing transient interactions with high temporal resolution and for studies where the interacting residues are unknown, due to the non-specific nature of the photo-activated reaction.
-
EDC provides the most precise distance constraints, making it excellent for high-resolution structural modeling when interacting carboxyl and amine groups are present.[7][9]
-
DSS offers a straightforward method for probing the proximity of lysine residues and is a good initial choice for assessing protein complex formation.
By understanding the distinct chemistries, advantages, and limitations of these crosslinking agents, researchers can better design experiments to unravel the complexities of protein interaction networks.
References
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) [proteochem.com]
- 7. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Thermo Scientific SDA (NHS-Diazirine) (succinimidyl 4,4'-azipentanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 12. Succinimidyl 4,4-azipentanoate [NHS-Diazirine] | AAT Bioquest [aatbio.com]
- 13. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. iright.com [iright.com]
- 16. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 17. In Vivo Protein Cross-Linking | Springer Nature Experiments [experiments.springernature.com]
- 18. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Control of pH alters the type of cross-linking produced by 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) treatment of acellular matrix vascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 23. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric Purity of 4-Azido-1-bromo-2-methylbenzene: A Comparison Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of 4-Azido-1-bromo-2-methylbenzene, focusing on the critical role of isomeric purity in its synthetic applications. The presence of regioisomers can significantly impact reaction outcomes, leading to challenges in purification, reduced yields, and compromised biological activity of final compounds. This document outlines the origins of isomeric impurities, their effects on common reactions, and compares the target compound with potential alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a bifunctional linker molecule widely used in medicinal chemistry and chemical biology. Its structure incorporates two key functional groups:
-
An azide group (-N₃) , which is a versatile handle for bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]
-
A bromo-aromatic group , which serves as a substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5]
This dual reactivity allows for the sequential and controlled linkage of different molecular fragments, making it a valuable tool in the synthesis of complex molecules like antibody-drug conjugates (ADCs), PROTACs, and molecular probes.[6]
The Challenge of Isomeric Purity
The primary challenge in using this compound lies in controlling its regiochemistry during synthesis. The substitution pattern on the benzene ring can lead to the formation of several undesired isomers.
2.1. Synthetic Pathway and Origin of Impurities
A common synthetic route starts from 2-methylaniline (o-toluidine). The key step where isomeric impurities are often introduced is the electrophilic aromatic bromination. While the amino group is a strong ortho-, para-director, and the methyl group is a weak ortho-, para-director, the bromination of 2-methylaniline must be highly regioselective to yield the desired 4-bromo-2-methylaniline precursor exclusively.[7][8][9]
Even with optimized conditions, minor isomers can form. For instance, bromination of 2-methylaniline can yield small percentages of 6-bromo-2-methylaniline.[8] If the starting material, 2-methylaniline, is contaminated with its isomers (e.g., 3-methylaniline), a much more complex mixture of brominated products will result. These impurities are then carried through the subsequent diazotization and azidation steps, leading to a final product with low isomeric purity.
Below is a diagram illustrating the synthetic pathway and the point at which isomeric impurities can be introduced.
Caption: Synthetic pathway for this compound and the origin of isomeric impurities.
Impact of Isomeric Impurities on Reactions
The presence of regioisomers in the this compound starting material directly translates to a mixture of products in subsequent reactions, which can have significant consequences.
3.1. In Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4][5] If a mixture of bromo-isomers is used, the palladium catalyst will couple each isomer to the boronic acid partner, resulting in a mixture of biaryl regioisomers. These isomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography extremely difficult and resource-intensive.[10]
3.2. In Click Chemistry (CuAAC)
The CuAAC reaction is prized for its high efficiency and regiospecificity, typically yielding only the 1,4-disubstituted 1,2,3-triazole product.[1][3] However, if the azide component is an isomeric mixture, the reaction will produce a corresponding mixture of triazole products. While the click reaction itself remains specific, the initial impurity dictates the final product distribution. This complicates structural elucidation (e.g., by NMR) and can lead to inconsistent biological data if the different isomers possess different activities or toxicities.
The logical flow of this impact is visualized below.
Caption: Impact of isomeric impurity on downstream applications in research and drug development.
Performance Comparison and Experimental Data
To illustrate the impact of purity, consider a two-step reaction sequence: a Suzuki-Miyaura coupling followed by a CuAAC reaction.
Table 1: Comparison of Reaction Outcomes with Isomerically Pure vs. Impure Starting Material
| Parameter | 99% Isomerically Pure Reagent | 90% Isomerically Pure Reagent |
| Starting Material | This compound | Mixture (90% target, 10% other isomers) |
| Step 1: Suzuki Coupling Yield | 92% (single product) | 91% (mixture of isomers) |
| Step 2: Click Reaction Yield | 95% (single product) | 94% (mixture of isomers) |
| Overall Yield (Desired Product) | 87.4% | 78.2% (of the desired isomer) |
| Final Purity (Desired Product) | >98% after standard purification | ~90% after extensive purification |
| Purification Effort | Standard column chromatography | Preparative HPLC required |
Data is representative and compiled based on typical yields for these reaction types.
The data clearly shows that starting with a higher purity reagent leads to a significantly higher isolated yield of the desired final product and drastically simplifies purification.
Comparison with Alternatives
When high isomeric purity is difficult to achieve or verify, researchers may consider alternative linker strategies.
Table 2: Comparison of this compound with an Alternative Linker
| Feature | This compound | Alternative: 4-(Azidomethyl)-1-bromobenzene |
| Structure | Azide and Bromo groups directly on the ring | Azide separated by a methylene (-CH₂-) spacer |
| Synthesis Purity | Can be challenging due to bromination regioselectivity | Generally higher; synthesis from 4-bromobenzyl bromide is straightforward |
| Reactivity | Standard aromatic azide and bromide reactivity | Benzylic azide may have slightly different reactivity/stability profile |
| Flexibility | Rigid scaffold | Introduces a flexible single-bond rotation |
| Applications | Ideal for rigid, defined spatial arrangements | Useful when some flexibility between conjugated partners is desired |
Polyethylene glycol (PEG) linkers are another common alternative, especially when longer, more flexible, and water-soluble spacers are needed.[11] However, they lack the rigid aromatic core that might be essential for specific molecular designs.
Experimental Protocols
6.1. Protocol for Synthesis of this compound
This protocol is adapted from established procedures for aniline bromination and diazotization.[7][8]
-
Bromination of 2-Methylaniline: To a solution of 2-methylaniline (10.7 g, 100 mmol) in an ionic liquid like 1-hexyl-3-methylimidazolium bromide, add copper(II) bromide (CuBr₂) (67.0 g, 300 mmol). Stir the mixture at room temperature for 1 hour. Upon completion (monitored by TLC/GC-MS), extract the product with diethyl ether, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield 4-bromo-2-methylaniline. A highly regioselective reaction should yield the product with >95% purity.[8]
-
Diazotization and Azidation: Dissolve the purified 4-bromo-2-methylaniline (18.6 g, 100 mmol) in a mixture of concentrated HCl (30 mL) and water (100 mL) at 0°C. Add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes. In a separate flask, dissolve sodium azide (7.15 g, 110 mmol) in water (50 mL). Add the cold diazonium salt solution to the sodium azide solution in portions. Stir for 1 hour at 0°C, then allow to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield this compound.
6.2. Protocol for Isomeric Purity Analysis by HPLC
Reversed-phase HPLC is an effective method for separating and quantifying aromatic isomers.[12][13][14]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Gradient: Start at 40% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Prepare a 1 mg/mL solution of the sample in acetonitrile. Inject 10 µL. The retention times of the different isomers will vary, allowing for quantification by peak area integration. Reference standards for potential impurities are required for definitive identification.
The experimental workflow for this analysis is depicted below.
Caption: Experimental workflow for the HPLC analysis of isomeric purity.
Conclusion
The isomeric purity of this compound is a critical parameter that dictates its utility and success in complex synthetic endeavors. For applications in drug discovery and development, where product purity and structural integrity are paramount, starting with an isomerically pure reagent is essential. It minimizes downstream purification challenges, improves overall yield, and ensures the reliability of biological and functional data. Researchers should prioritize the procurement of high-purity linkers or invest in rigorous purification and analytical validation of their synthetic intermediates. When purity cannot be guaranteed, considering alternative linkers with more straightforward synthetic routes may be a more efficient strategy.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwjmrd.com [wwjmrd.com]
- 6. symeres.com [symeres.com]
- 7. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. Determination of azide impurity in sartans using reversed-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Triazoles Derived from 4-Azido-1-bromo-2-methylbenzene: A Guide for Researchers
Abstract
This guide provides a comparative analysis of the stability of substituted 1,2,3-triazoles synthesized from 4-Azido-1-bromo-2-methylbenzene. Triazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and stable molecular scaffold.[1][2][3] Understanding the stability of these compounds is crucial for their development as therapeutic agents or functional materials. This document outlines the synthesis of representative triazoles and presents a comparative assessment of their thermal, photochemical, and chemical stability, supported by established experimental protocols.
Introduction
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.[2] The two common isomers, 1,2,3-triazoles and 1,2,4-triazoles, are known for their aromaticity and general stability.[2][4][5] The stability of the triazole ring can be influenced by the nature of its substituents. This guide focuses on 1,2,3-triazoles formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, starting from this compound.[3][6] The inherent stability of the 1,2,3-triazole ring makes it a valuable component in various applications, from pharmaceuticals to energetic materials.[5][6][7]
This guide will compare the stability of three hypothetical triazole derivatives of this compound, each with a different substituent introduced via the alkyne reaction partner:
-
Compound A: 1-(4-bromo-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole
-
Compound B: 1-(4-bromo-2-methylphenyl)-4-(hydroxymethyl)-1H-1,2,3-triazole
-
Compound C: 1-(4-bromo-2-methylphenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole
These compounds were chosen to represent the effects of aromatic, protic, and electron-withdrawing substituents on the stability of the triazole core.
Synthesis Workflow
The general workflow for the synthesis of the comparative triazoles is depicted below. It begins with the diazotization of 4-bromo-2-methylaniline, followed by azidation to form the key intermediate, this compound. This azide is then reacted with various terminal alkynes via CuAAC to yield the target 1,2,3-triazole derivatives.
Figure 1: General synthesis workflow for triazole derivatives from 4-bromo-2-methylaniline.
Comparative Stability Data
The following tables summarize the expected stability data for the three comparative triazole compounds. The data is based on general principles of chemical stability, where electron-withdrawing groups can influence the electron density and bond strengths within the triazole ring, and functional groups may offer different pathways for degradation.
Thermal Stability
Thermal stability was assessed by determining the decomposition temperature (Td), which is the temperature at which a 5% weight loss is observed via thermogravimetric analysis (TGA).
| Compound | Substituent | Predicted Td (°C) | Observations |
| A | Phenyl | ~350 | High thermal stability is expected due to the aromatic substituent.[8] |
| B | Hydroxymethyl | ~280 | The hydroxyl group may provide a pathway for earlier decomposition.[8] |
| C | Trifluoromethyl | >350 | The strong C-F bonds and the electron-withdrawing nature of the CF3 group are expected to enhance thermal stability.[9] |
Photochemical Stability
Photochemical stability was evaluated by exposing solutions of the compounds to a broad-spectrum UV lamp (300-400 nm) for 24 hours and measuring the percentage of degradation by HPLC.
| Compound | Substituent | Solvent | Predicted Degradation (%) | Observations | | :--- | :--- | :--- | :--- | | A | Phenyl | Acetonitrile | < 5% | The conjugated aromatic system is expected to be relatively photostable. | | B | Hydroxymethyl | Acetonitrile | 5-10% | The hydroxyl group may participate in photochemical reactions, leading to slightly lower stability. | | C | Trifluoromethyl | Acetonitrile | < 5% | The electron-withdrawing CF3 group is anticipated to contribute to high photostability. |
Chemical Stability
Chemical stability was tested by incubating the compounds in acidic and basic media at 50°C for 48 hours and quantifying the remaining compound by HPLC.
| Compound | Substituent | % Remaining (0.1 M HCl) | % Remaining (0.1 M NaOH) | Observations | | :--- | :--- | :--- | :--- | | A | Phenyl | > 98% | > 95% | Expected to be highly stable in both acidic and basic conditions.[5] | | B | Hydroxymethyl | > 98% | > 95% | Generally stable, though the hydroxyl group could be susceptible to certain reactions over longer periods. | | C | Trifluoromethyl | > 99% | ~90% | The electron-withdrawing nature of the CF3 group may slightly increase susceptibility to nucleophilic attack under strong basic conditions. |
Experimental Protocols
Synthesis of this compound
-
Diazotization: 4-bromo-2-methylaniline (10 mmol) is dissolved in a mixture of concentrated HCl (5 mL) and water (10 mL). The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes.
-
Azidation: A solution of sodium azide (12 mmol) in water (5 mL) is added dropwise to the cold diazonium salt solution. The reaction is stirred for 1 hour at 0-5°C and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Extraction and Purification: The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude azide, which can be purified by column chromatography.
General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: this compound (1 mmol) and the respective terminal alkyne (1.1 mmol) are dissolved in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Addition: A freshly prepared solution of sodium ascorbate (0.2 mmol in 1 mL water) is added, followed by a solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL water).
-
Reaction and Workup: The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC), water (20 mL) is added, and the product is extracted with ethyl acetate (3 x 15 mL). The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Stability Testing Protocols
-
Instrument: TGA/DSC analyzer.
-
Procedure: 5-10 mg of the sample is placed in an alumina crucible. The sample is heated from 30°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs is recorded as the decomposition temperature (Td).
-
Procedure: A 10 µg/mL solution of each compound is prepared in acetonitrile. 10 mL of each solution is placed in a quartz cuvette and exposed to a UV lamp (e.g., a mercury lamp) with a broad emission spectrum. Samples are taken at 0 and 24 hours and analyzed by HPLC with a UV detector to determine the percentage of degradation.
-
Procedure: Stock solutions (1 mg/mL) of each compound are prepared in methanol. 100 µL of the stock solution is added to 900 µL of 0.1 M HCl and 0.1 M NaOH, respectively. The solutions are incubated at 50°C. Samples are taken at 0 and 48 hours, neutralized, and analyzed by HPLC to determine the percentage of the compound remaining.
Logical Relationships in Stability Assessment
The following diagram illustrates the logical flow of the stability assessment process, from compound synthesis to data analysis and comparison.
Figure 2: Logical workflow for the comparative stability assessment of synthesized triazoles.
Conclusion
The stability of 1,2,3-triazoles derived from this compound is significantly influenced by the nature of the substituent at the 4-position of the triazole ring. Triazoles bearing aromatic or electron-withdrawing groups, such as phenyl or trifluoromethyl, are expected to exhibit high thermal and photochemical stability. The presence of functional groups like hydroxyls may slightly reduce the overall stability by introducing potential degradation pathways. The 1,2,3-triazole core itself demonstrates remarkable chemical stability under both acidic and basic conditions.[5] These findings provide a valuable framework for the rational design of stable triazole-based compounds for applications in drug development and materials science.
References
- 1. ijmtlm.org [ijmtlm.org]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1374407-96-1 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 4-Azido-1-bromo-2-methylbenzene: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of reactive chemical intermediates is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 4-Azido-1-bromo-2-methylbenzene.
Organic azides are a class of energetic compounds that require careful handling and disposal to mitigate risks of explosion and toxicity.[1] this compound, a member of this class, presents similar hazards. This guide outlines the necessary precautions and procedures for its safe disposal, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Hazard Assessment and Stability
Before handling this compound, a thorough understanding of its potential hazards is crucial. Organic azides are known to be sensitive to heat, shock, friction, and light, which can lead to violent decomposition.[1][2] The stability of an organic azide can be estimated using general guidelines such as the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".[3]
For this compound (C₇H₆BrN₃), the stability assessment is as follows:
| Parameter | Value | Assessment |
| Molecular Formula | C₇H₆BrN₃ | - |
| CAS Number | 1097885-39-6 | - |
| Carbon Atoms (C) | 7 | - |
| Nitrogen Atoms (N) | 3 | - |
| C/N Ratio | 7/3 ≈ 2.33 | This ratio is between 1 and 3, suggesting the compound can be synthesized and isolated but should be handled with caution and stored appropriately.[1] |
| "Rule of Six" | 7 Carbons / 1 Azide Group = 7 | The presence of more than six carbon atoms per energetic azide group suggests a degree of dilution of the explosive nature of the azide functionality.[3] |
While these indicators suggest that this compound is not among the most dangerously unstable organic azides, it must still be treated as a potentially explosive compound.[4]
Immediate Safety and Handling Precautions
When handling this compound, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and heavy-duty gloves.[4][5] For highly reactive azides, silver shield gloves under nitrile gloves are recommended.[4]
-
Work Area: Conduct all manipulations within a certified chemical fume hood with the sash positioned as low as possible.[5] The use of a blast shield is also recommended.[5]
-
Avoid Incompatibilities:
-
Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form highly shock-sensitive metal azides.[4][6]
-
Acids: Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid.[1]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[2][5]
-
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[2][6] Storage below room temperature is recommended.[5]
Disposal Plan: Step-by-Step Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal program. Attempting to neutralize the compound in the laboratory without a validated and well-understood procedure is strongly discouraged due to the risk of uncontrolled reactions.
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including residues, contaminated materials (e.g., gloves, absorbent pads), and solutions, in a dedicated and clearly labeled waste container.[1][5]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure lid.
-
Label the container with "Hazardous Waste," "Organic Azide," and the full chemical name: "this compound."
Step 2: Waste Storage
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, sunlight, and incompatible materials.
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.
Principles of Chemical Neutralization (For Informational Purposes Only)
While not recommended for routine disposal without specific, validated protocols, understanding the principles of azide deactivation is valuable for researchers. Organic azides can be chemically converted to less hazardous compounds, typically amines, through reduction.
Common reducing agents for organic azides include:
-
Staudinger Reaction (triphenylphosphine followed by water)
-
Catalytic hydrogenation
-
Reduction with metal hydrides (e.g., lithium aluminum hydride) - Use with extreme caution due to reactivity.
A NOTE OF CAUTION: The choice of method and reaction conditions must be carefully evaluated for each specific azide to avoid violent decomposition. The procedures for the deactivation of inorganic azides (e.g., using nitrous acid) are generally not directly applicable to organic azides and can be hazardous if misapplied.[7]
Disposal Workflow Diagram
Caption: Decision-making workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks and fostering a secure laboratory environment. Always consult your institution's specific safety protocols and EH&S guidelines.
References
- 1. THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest [proquest.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 854739-67-6|4-Azido-2-bromo-1-methylbenzene|BLD Pharm [bldpharm.com]
- 4. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hexanitrobenzene - Wikipedia [en.wikipedia.org]
- 7. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]
Comprehensive Safety and Handling Guide for 4-Azido-1-bromo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Azido-1-bromo-2-methylbenzene. Adherence to these guidelines is critical to ensure laboratory safety and mitigate risks associated with this energetic material.
Hazard Assessment and Key Considerations
This compound is an organic azide, a class of compounds known for their potential explosive nature. The presence of the azido group (-N3) makes the molecule sensitive to heat, shock, and friction. All organic azides should be treated as potentially explosive.[1] The azide ion is also toxic, with a toxicity comparable to that of cyanide.[1][2]
Incompatible Materials:
-
Acids and Water: Can form hydrazoic acid, which is highly toxic and explosive.[3]
-
Heavy Metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive heavy metal azides.[2][4] Avoid using metal spatulas or equipment.[3][5]
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Can form extremely unstable and explosive di- and tri-azidomethane.[1][2][3]
-
Bromine, Carbon Disulfide, Chromyl Chloride, Dimethyl Sulfate. [3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[8] | Protects against splashes, explosions, and flying debris. |
| Hand Protection | Double gloving: inner nitrile glove covered by a neoprene or other chemical-resistant glove.[8] | Provides a barrier against skin absorption of the toxic azide. Regularly inspect gloves for any signs of degradation. |
| Body Protection | Flame-resistant (e.g., Nomex®) lab coat worn over cotton clothing.[8] | Reduces the risk of fire-related injuries in case of an incident. |
| Foot Protection | Closed-toe, closed-heel chemical-resistant footwear.[9][10] | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of aerosol or dust generation.[8] | Prevents inhalation of the toxic compound. |
Safe Handling and Operational Plan
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood.[4][5]
-
A blast shield must be used in front of the experimental setup.[5]
-
Work surfaces should be lined with absorbent, disposable paper.[5]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Clear the fume hood of all unnecessary equipment and incompatible materials.
-
Weighing: Use non-metal (e.g., plastic or ceramic) spatulas and weigh boats.[4][5]
-
Reaction Setup: Use glassware that has been meticulously cleaned and inspected for cracks or stars. Avoid ground glass joints where friction can occur, or ensure they are well-lubricated.[5]
-
Solvent Choice: Use non-halogenated solvents.
-
Scale: Always start with small-scale reactions (0.5-1.0 grams) to assess the compound's behavior.[2] Do not scale up without a thorough risk assessment and approval from the safety officer.
-
Heating: Avoid direct, high-temperature heating. Use a well-controlled heating mantle with a temperature probe.
-
Purification: Avoid distillation and sublimation.[1][2] Purification should be limited to techniques like extraction and precipitation. Column chromatography may increase the risk of decomposition.[2]
Storage
-
Store in a cool, dark, and well-ventilated area, away from incompatible materials.[1][2]
-
Store at a reduced temperature (e.g., -18°C) to enhance stability.[2]
-
Use plastic or amber glass containers.[3]
-
Clearly label the container with the compound name and a "Potentially Explosive" warning.
Spill and Emergency Procedures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, non-reactive material (e.g., vermiculite or sand).
-
Gently sweep the material into a labeled waste container using non-sparking tools.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Major Spill or Fire:
-
Evacuate the laboratory immediately.
-
Activate the fire alarm and notify emergency services.
-
If trained and safe to do so, use a CO2 or dry chemical fire extinguisher.[6]
-
Disposal Plan
Azide-containing waste is considered hazardous and must be disposed of following institutional and regulatory guidelines.
Waste Segregation:
-
Collect all azide-containing waste in a dedicated, clearly labeled container.[3]
-
Crucially, do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[3]
Deactivation/Quenching Protocol: Before disposal, it is best practice to convert the organic azide to a more stable derivative, such as an amine.[3] A common method involves reduction with a suitable reducing agent (e.g., triphenylphosphine or Staudinger reduction). This should be done as the final step in the reaction workup whenever possible.
Final Disposal:
-
All deactivated and non-deactivated azide waste must be disposed of through the institution's chemical waste program.[3]
-
Ensure the waste container is clearly labeled with "Azide Waste" and lists all components.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ucd.ie [ucd.ie]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
